1-(3-Furylmethyl)piperazine dihydrochloride
Description
Properties
IUPAC Name |
1-(furan-3-ylmethyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWMZSNDJWKPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Furylmethyl)piperazine Dihydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Furylmethyl)piperazine Dihydrochloride. While specific experimental data for this compound is not widely published, this document synthesizes information from analogous N-substituted piperazine dihydrochlorides and leverages fundamental chemical principles to establish a robust profile. It is intended for researchers, scientists, and professionals in drug development. The guide covers physicochemical characteristics, proposed synthesis and purification protocols, detailed analytical methodologies for characterization, and discusses stability, storage, and the potential pharmacological context of this molecule.
Introduction and Molecular Overview
This compound is a heterocyclic organic compound featuring a central piperazine ring N-substituted with a 3-furylmethyl group. It is presented as a dihydrochloride salt, enhancing its stability and aqueous solubility. The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including antipsychotic, antidepressant, and antihistamine drugs.[1][2] The incorporation of a furan moiety, another heterocycle of significant pharmacological interest, suggests potential for this molecule as a novel building block or active agent in drug discovery programs.[3][4]
The piperazine ring's conformational flexibility and the ability of its two nitrogen atoms to form hydrogen bonds and ionic interactions make it an invaluable pharmacophore for drug design.[4][5] This guide serves to consolidate the expected chemical behavior and analytical considerations for this compound to support its synthesis, characterization, and evaluation in a research setting.
Caption: Chemical structure of this compound.
Physicochemical Properties
The properties of this compound are determined by its constituent parts: the piperazine ring, the furylmethyl substituent, and its nature as a dihydrochloride salt. The following table summarizes its calculated and predicted properties, drawing analogies from similar structures like piperazine dihydrochloride and other N-substituted piperazine salts.
| Property | Value / Expected Value | Rationale / Reference |
| Chemical Formula | C₉H₁₆Cl₂N₂O | Calculated |
| Molecular Weight | 239.14 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical for piperazine hydrochloride salts. |
| Melting Point | >200 °C (with decomposition) | Dihydrochloride salts of piperazine derivatives typically have high melting points. For example, 1-(3-Trifluoromethylphenyl)piperazine HCl melts at 239-241 °C.[6] |
| Solubility | Highly soluble in water; soluble in polar solvents like methanol and ethanol. | The dihydrochloride salt form significantly increases aqueous solubility. Piperazine dihydrochloride is freely soluble in water.[7][8] |
| pKa | (Expected) ~5-6 and ~9-10 | Based on the two nitrogen atoms of the piperazine ring. The exact values would be influenced by the furylmethyl group. |
Synthesis and Purification
The synthesis of this compound can be logically achieved through a standard N-alkylation of piperazine, followed by conversion to the dihydrochloride salt. This approach is a common and effective method for producing monosubstituted piperazines.[9]
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
Causality: Using an excess of piperazine is a standard strategy in monosubstitution reactions to minimize the formation of the disubstituted by-product, 1,4-bis(3-furylmethyl)piperazine. The reaction is typically heated to increase the rate of the nucleophilic substitution.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve piperazine (e.g., 3-5 equivalents) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Alkylating Agent: To the stirred solution, add 3-(chloromethyl)furan (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation of Free Base:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and make the solution basic (pH > 12) with an aqueous base (e.g., NaOH).
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-(3-Furylmethyl)piperazine free base.
-
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable alcohol (e.g., isopropanol or ethanol).
-
Slowly add two equivalents of concentrated hydrochloric acid or a solution of HCl in a solvent like ether, while stirring.
-
The dihydrochloride salt should precipitate out of the solution. The mixture may be cooled in an ice bath to maximize precipitation.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether) to remove impurities.
-
Dry the final product under vacuum to yield pure this compound.
-
Analytical Characterization
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating analytical system.[10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. chemwhat.com [chemwhat.com]
- 7. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. Piperazine synthesis [organic-chemistry.org]
- 10. etd.auburn.edu [etd.auburn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class | National Institute of Justice [nij.ojp.gov]
Technical Profile: 1-(3-Furylmethyl)piperazine Dihydrochloride
[1][2]
Executive Summary
1-(3-Furylmethyl)piperazine dihydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), specifically within the antipsychotic and antidepressant therapeutic classes.[1]
While the free base form is indexed under CAS 777829-43-3 , the dihydrochloride salt is the preferred stable form for storage and handling in medicinal chemistry workflows.[1] This guide details the physicochemical identity, synthesis protocols, and handling requirements for this compound, designed for researchers requiring high-purity synthons for fragment-based drug discovery (FBDD).[1]
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
The distinction between the free base and the dihydrochloride salt is critical for stoichiometric calculations in synthesis. The salt form significantly enhances water solubility and oxidative stability compared to the free amine.
Table 1: Physicochemical Specifications
| Property | Free Base | Dihydrochloride Salt |
| CAS Number | 777829-43-3 | Not independently indexed (Ref: Base CAS) |
| IUPAC Name | 1-(Furan-3-ylmethyl)piperazine | 1-(Furan-3-ylmethyl)piperazine dihydrochloride |
| Molecular Formula | C₉H₁₄N₂O | C₉H₁₄N₂O[1] · 2HCl |
| Molecular Weight | 166.22 g/mol | 239.14 g/mol |
| Appearance | Viscous yellow oil (typical) | White to off-white crystalline solid |
| Solubility | DCM, Methanol, DMSO | Water, Methanol, DMSO |
| SMILES | C1CN(CCN1)CC2=COC=C2 | C1CN(CCN1)CC2=COC=C2.Cl.Cl |
| InChI Key | Base:[2][3] AGUUKKXWABRVBZ-UHFFFAOYSA-N | Salt:[1] Derived from Base |
Technical Note: When sourcing this material, vendors may list it under the free base CAS number even if supplying the salt. Always verify the Certificate of Analysis (CoA) for chloride content (typically ~29-30% by weight for the 2HCl salt).[1]
Synthesis & Manufacturing Protocol
The synthesis of 1-(3-Furylmethyl)piperazine relies on a Reductive Amination strategy.[1] This route is preferred over direct alkylation (using 3-(chloromethyl)furan) due to the instability of furan-methyl halides and the risk of over-alkylation.[1]
Mechanism of Action
-
Imine Formation: Condensation of 3-furaldehyde with excess piperazine .[1]
-
Reduction: Selective reduction of the iminium intermediate using Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄).[1]
-
Salt Formation: Precipitation using anhydrous HCl in diethyl ether or dioxane.[1]
Diagram 1: Synthesis Pathway (DOT)
Caption: Reductive amination pathway utilizing mild reducing agents to preserve the sensitive furan ring.
Step-by-Step Protocol
-
Imine Formation:
-
Reduction:
-
Workup (Base Isolation):
-
Salt Formation (Dihydrochloride):
-
Dissolve the purified free base oil in a minimum volume of Ethanol or Diethyl Ether.
-
Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C with vigorous stirring.
-
Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.
-
Applications in Drug Discovery[4][8][11][12][13][14]
This scaffold is a "privileged structure" in medicinal chemistry.[1][4][5] The piperazine ring provides a basic center for receptor binding (often interacting with Aspartate residues in GPCRs), while the 3-furan moiety offers distinct electronic properties compared to standard phenyl or 2-furan rings.[1]
Structural Advantages[8][12]
-
Metabolic Stability: The 3-substituted furan is generally less prone to metabolic ring opening compared to 2-substituted furans, which can form reactive enal intermediates.[1]
-
Vector Positioning: The 3-position geometry orients the piperazine differently than the 2-position, allowing exploration of novel chemical space in the binding pocket.[1]
Diagram 2: Logical Application Workflow
Caption: The secondary amine functionality allows rapid diversification into amides, sulfonamides, and N-aryl derivatives.[1]
Analytical Characterization
To validate the integrity of the synthesized salt, the following analytical signals are diagnostic.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Furan Ring Protons: Distinct signals in the aromatic region.
-
Linker: Singlet at ~3.6 ppm (CH₂-N) (shifts downfield in salt form).[1]
-
Piperazine Core: Two multiplets at ~3.0–3.5 ppm (8H).[1]
-
Exchangeable Protons: Broad singlet >10 ppm (NH₂⁺ Cl⁻).[1]
Mass Spectrometry (ESI-MS)
-
[M+H]⁺: 167.12 m/z (Corresponds to the free base cation).[1]
Safety & Handling
-
Hygroscopicity: The dihydrochloride salt is hygroscopic.[6] Store in a desiccator or under inert gas (Argon/Nitrogen) at -20°C for long-term stability.
-
Hazards:
-
Protocol: Always handle in a fume hood. In case of contact, wash with copious amounts of water.
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for synthesis).
-
Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on piperazine/furan scaffolds).
-
PubChem. (2024).[1] Compound Summary: 1-(Furan-3-ylmethyl)piperazine.[1] Retrieved from [Link]
Sources
- 1. 8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione | C22H30N6O4 | CID 4894361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS#:1000044-19-8 | 1-(3-difluoromethylphenyl)piperazine hydrochloride | Chemsrc [chemsrc.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. Piperazine Dihydrochloride | 142-64-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. piperazine dihydrochloride, 142-64-3 [thegoodscentscompany.com]
"physical and chemical characteristics of 1-(3-Furylmethyl)piperazine"
Physicochemical Profile, Synthetic Pathways, and Metabolic Liabilities
Executive Summary
1-(3-Furylmethyl)piperazine is a specialized heterocyclic building block utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, specifically targeting serotonergic (5-HT) and dopaminergic subtypes. Structurally, it comprises a piperazine core linked via a methylene bridge to the C3 position of a furan ring.
This guide analyzes its utility as a bioisostere —where the 3-furyl moiety serves as a slightly more polar, metabolic alternative to a phenyl ring—and details the critical handling protocols required due to the acid-sensitivity of the furan system.
Molecular Architecture & Identification
The compound is defined by the attachment of the furan ring at the less electron-rich C3 position, offering distinct electronic properties compared to its C2 regioisomer.
| Attribute | Specification |
| IUPAC Name | 1-(Furan-3-ylmethyl)piperazine |
| Molecular Formula | C₉H₁₄N₂O |
| Molecular Weight | 166.22 g/mol |
| SMILES | C1CN(CCN1)CC2=COC=C2 |
| Key Functional Groups | Secondary Amine (Nucleophile), Furan (Aromatic/Acid-sensitive) |
Physicochemical Characteristics
Data below represents consensus calculated values standard for early-stage discovery, as specific experimental constants for this intermediate are library-dependent.
| Property | Value (Calc.) | Drug Design Implication |
| LogP (Octanol/Water) | ~0.8 – 1.2 | Moderate Lipophilicity: The compound resides in the optimal "fragment space" (LogP < 3), allowing for further functionalization without violating Lipinski's Rule of 5. |
| pKa (N4 - Secondary) | 9.6 ± 0.2 | Highly Basic: Exists predominantly as a cation at physiological pH (7.4), facilitating solubility and electrostatic interactions with receptor aspartate residues. |
| pKa (N1 - Tertiary) | 5.8 ± 0.3 | Weakly Basic: The proximity to the electron-withdrawing furan ring (via methylene) lowers the basicity of the tertiary nitrogen. |
| Topological Polar Surface Area (TPSA) | ~25 Ų | CNS Penetration: Low TPSA suggests high blood-brain barrier (BBB) permeability, making it ideal for neuropharmacology. |
| Boiling Point | ~260°C (760 mmHg) | High boiling point requires vacuum distillation (e.g., Kugelrohr) for purification rather than atmospheric distillation. |
Expert Insight: The 3-Furyl vs. 2-Furyl Distinction
The 3-furyl attachment is strategically significant. While 2-furyl derivatives are electron-rich and prone to rapid electrophilic aromatic substitution or acid-catalyzed polymerization, the 3-furyl isomer is electronically more "phenyl-like" (less electron-rich). This confers slightly improved stability under acidic synthetic conditions, though precautions are still necessary.
Synthetic Accessibility: Reductive Amination
The most robust route to 1-(3-Furylmethyl)piperazine is the reductive amination of 3-furaldehyde with excess piperazine. This method avoids the risk of over-alkylation seen with alkyl halides.
Protocol: Reductive Amination with NaBH(OAc)₃
Objective: Mono-alkylation of piperazine while preserving the acid-sensitive furan ring.
Reagents:
-
3-Furaldehyde (1.0 eq)
-
Piperazine (3.0 eq) – Excess prevents bis-alkylation
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acid Catalyst: Acetic Acid (1.0 eq)
Step-by-Step Methodology:
-
Imine Formation: Dissolve piperazine (3.0 eq) in anhydrous DCM under N₂ atmosphere. Add 3-furaldehyde (1.0 eq) dropwise.
-
Critical Control: Maintain temperature at 0°C initially. The excess amine acts as a buffer.
-
-
Reduction: Add Acetic Acid (1.0 eq) followed by portion-wise addition of STAB (1.5 eq).
-
Why STAB? Unlike NaCNBH₃, STAB is non-toxic and works faster. Unlike NaBH₄, it does not reduce the aldehyde before the imine forms.
-
-
Quench & Workup: Stir at room temperature for 4–12 hours. Quench with saturated aqueous NaHCO₃ (pH ~8).
-
Caution: Do not use strong mineral acids (HCl) during workup, as low pH (< 2) can trigger furan ring opening to form 1,4-dicarbonyls (succindialdehyde derivatives).
-
-
Purification: Extract with DCM. The excess piperazine remains in the aqueous phase or can be removed via high-vacuum sublimation.
Visualization: Synthetic Workflow
Figure 1: Reductive amination pathway utilizing STAB to ensure mono-alkylation and furan stability.
Reactivity & Metabolic Liability (Toxicology)
Researchers must be aware that while the furan ring is a bioisostere, it carries a structural alert for toxicity.
Mechanism of Bioactivation
The furan ring is susceptible to metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2E1).[1]
-
Epoxidation: CYP450 oxidizes the furan double bond to a cis-enedione epoxide.[1]
-
Ring Opening: The epoxide collapses to form a reactive
-unsaturated dicarbonyl (cis-2-butene-1,4-dial). -
Covalent Binding: This electrophile reacts with nucleophiles (cysteine/lysine residues) on proteins or DNA, leading to potential hepatotoxicity.
Mitigation Strategy: In drug design, block the metabolic "hotspots" (C2/C5 positions of the furan) with substituents (e.g., methyl or chlorine) to sterically hinder CYP450 approach, or replace the furan with a thiophene or oxazole if toxicity is observed.
Visualization: Metabolic Activation Pathway
Figure 2: Bioactivation pathway of the furan moiety, highlighting the risk of reactive metabolite formation.
Experimental Handling & Storage
To maintain the integrity of 1-(3-Furylmethyl)piperazine, the following "Self-Validating" protocols should be observed:
-
Storage: Store under Argon at -20°C. The secondary amine is prone to absorbing CO₂ (forming carbamates) and the furan is light-sensitive (photo-oxidation).
-
Purity Check (NMR):
-
Diagnostic Signal: Look for the furan protons. In CDCl₃, 3-substituted furans show distinct peaks at ~7.4 ppm (C2-H), ~7.4 ppm (C5-H), and ~6.4 ppm (C4-H).
-
Degradation Flag: Disappearance of the 7.4 ppm peaks and appearance of broad aliphatic signals indicates ring opening/polymerization.
-
-
Solubility: Highly soluble in polar organic solvents (MeOH, DCM, DMSO). Moderately soluble in water; solubility increases significantly at pH < 9.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
-
Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link
-
Kirsch, P. (2008). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Contextual reference for bioisosteres and heteroatom stability). Wiley-VCH.[2]
Sources
An In-depth Technical Guide to the Solubility of 1-(3-Furylmethyl)piperazine Dihydrochloride
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility characteristics of 1-(3-Furylmethyl)piperazine Dihydrochloride, a heterocyclic amine salt with potential applications in drug development. We delve into the physicochemical principles governing its solubility, present a detailed protocol for its experimental determination using the gold-standard shake-flask method, and analyze its expected solubility profile across a range of pharmaceutically relevant solvents. This document is intended for researchers, scientists, and drug development professionals to provide both a theoretical foundation and practical guidance for formulation and development activities involving this compound.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a paramount factor. Poor solubility can lead to low dissolution rates, incomplete absorption from the gastrointestinal tract, and ultimately, insufficient bioavailability to elicit a therapeutic effect. For ionizable compounds, forming a salt, such as a dihydrochloride, is a primary strategy to enhance aqueous solubility and improve biopharmaceutical performance.[1]
This guide focuses on this compound. Understanding its behavior in different solvent systems is not merely an academic exercise; it is a foundational requirement for every stage of development, from early-stage screening to final dosage form design. This document provides the necessary expertise and field-proven insights to empower researchers to make informed decisions, ensuring that formulation strategies are built on a solid foundation of scientific integrity.
Physicochemical Properties of this compound
To understand the solubility of this compound, one must first appreciate its molecular structure and inherent properties. The molecule consists of a piperazine ring, a basic diamine, attached to a furylmethyl group. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.
-
Molecular Structure:
-
Piperazine Core: A six-membered ring with two opposing nitrogen atoms. This moiety is basic and readily forms salts. Piperazine itself is freely soluble in water.[2][3]
-
Furylmethyl Group: A furan ring attached via a methylene bridge. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. While furan itself is only slightly soluble in water, its presence influences the overall polarity and potential for hydrogen bonding of the molecule.[4][5]
-
Dihydrochloride Salt: The presence of two hydrochloride ions signifies that the compound is the salt of a dibasic amine. This salt form is intentionally created to dramatically increase aqueous solubility compared to the free base. The protonated nitrogens create strong ion-dipole interactions with water molecules.[6]
-
Expected Physicochemical Characteristics:
| Property | Expected Characteristic | Rationale |
| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of organic amines.[7] |
| pKa | Two pKa values, likely in the ranges of 8-10 and 4-6 | Characteristic of piperazine and its derivatives, representing the two protonation steps of the diamine. The exact values dictate the pH range over which the compound is ionized. |
| Hygroscopicity | Moderate to High | Hydrochloride salts often exhibit hygroscopicity. This property is critical as water uptake can affect the physical stability and handling of the API.[8] |
| LogP (free base) | Low to Moderate | The piperazine ring is hydrophilic, while the furylmethyl group adds some lipophilicity. An estimated LogP provides insight into its solubility in organic vs. aqueous phases. |
Theoretical Framework: pH-Dependent Solubility of a Dihydrochloride Salt
The solubility of this compound is intrinsically linked to the pH of the medium. As a salt of a weak base, its dissolution and ionization are governed by the Henderson-Hasselbalch equation and the principle of solubility products.[9][10]
An amine dihydrochloride salt (BH₂²⁺ 2Cl⁻) dissolves in water to release the diprotonated base (BH₂²⁺) and chloride ions. The diprotonated species exists in equilibrium with the monoprotonated (BH⁺) and neutral free base (B) forms, depending on the pH:
BH₂²⁺ ⇌ BH⁺ + H⁺ ⇌ B + 2H⁺
-
In Acidic Media (e.g., pH 1-3): The equilibrium is shifted far to the left. The predominant species is the highly soluble, fully ionized BH₂²⁺. The solubility is high and relatively constant in this range. At very low pH, a "common ion effect" from the chloride ions in the acidic medium (e.g., HCl) can slightly suppress solubility.[10]
-
In Mid-Range pH (e.g., pH 4-8): As the pH increases, the compound begins to deprotonate, first to the BH⁺ form and then to the neutral free base B. The intrinsic solubility of the free base is typically much lower than that of the salt forms. Therefore, as the pH rises through the pKa values of the compound, the overall solubility will dramatically decrease.
-
In Basic Media (e.g., pH > 9): The equilibrium is shifted far to the right, and the predominant species is the neutral free base (B). In this region, the solubility will be at its lowest, reflecting the intrinsic solubility of the non-ionized form.
This pH-dependent behavior is a critical consideration for oral drug development, as the API will encounter a wide range of pH environments from the stomach (pH ~1.5-3.5) to the small intestine (pH ~6.0-7.5).
Experimental Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method.[11][12][13] This protocol is a self-validating system designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.
Detailed Step-by-Step Protocol
-
Preparation of Solvents: Prepare a panel of relevant solvents. This should include aqueous buffers at various pH levels (e.g., 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffered Saline (PBS, pH 7.4)) and common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)).[14]
-
Addition of Excess Solid: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., a glass vial). "Excess" is critical; there must be visible undissolved solid material throughout the experiment to ensure saturation.[12]
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25°C or 37°C for physiological relevance) for a predetermined period.[15]
-
Causality: A minimum of 24 to 48 hours is typically required to ensure the system reaches thermodynamic equilibrium.[12][15] For some compounds, 72 hours may be necessary. To validate equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h) to confirm the concentration has plateaued.[15]
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Trustworthiness: To ensure no solid particulates are carried over, the supernatant must be clarified. This is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). Pre-conditioning the filter by passing a small amount of the solution through it first can prevent loss of the analyte due to adsorption.[15]
-
-
Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solid Phase Analysis: After the experiment, recover the remaining solid from the aqueous buffer vials and analyze it using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
-
Causality: This step is crucial for salt solubility studies. It verifies whether the solid in equilibrium with the solution is still the original dihydrochloride salt or if it has converted to the free base or a different polymorphic form, which would significantly alter the interpretation of the results.[15][16]
-
Visualization of the Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Solubility Profile of this compound
Based on the physicochemical principles of piperazine salts, the following table summarizes the expected solubility profile for this compound. Actual experimental values must be determined using the protocol described above. The qualitative descriptors are based on USP definitions.
| Solvent / Medium | Expected Solubility (mg/mL) | Qualitative Descriptor | Rationale |
| 0.1 N HCl (pH ~1.2) | > 100 | Very Soluble | The compound is fully protonated (BH₂²⁺), maximizing interaction with water. High chloride concentration may cause a slight common-ion effect.[10] |
| Acetate Buffer (pH 4.5) | 10 - 100 | Soluble to Freely Soluble | The compound is still predominantly in its ionized forms (BH₂²⁺ and BH⁺), maintaining high aqueous solubility.[9] |
| Phosphate Buffer (pH 7.4) | 1 - 10 | Sparingly Soluble | At physiological pH, a significant portion of the compound will have converted to the less soluble free base, causing a sharp drop in solubility. |
| Water | > 33 | Freely Soluble | As a dihydrochloride salt, it should be freely soluble in water. The final pH of the solution will be acidic due to the hydrolysis of the salt.[7] |
| Methanol / Ethanol | 1 - 33 | Sparingly to Slightly Soluble | These polar protic solvents can solvate the ions, but less effectively than water. Piperazine dihydrochloride itself is slightly soluble in methanol and ethanol. |
| Acetonitrile | < 1 | Very Slightly Soluble | As a polar aprotic solvent, it is less effective at solvating both the charged amine and the chloride counter-ions. |
| Dimethyl Sulfoxide (DMSO) | > 10 | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Chloroform / Hexane | < 0.1 | Insoluble | These nonpolar solvents cannot effectively solvate the charged ionic species of the salt.[17] |
Conclusion and Formulation Insights
This guide establishes a comprehensive framework for understanding and determining the solubility of this compound. Its solubility is fundamentally pH-dependent, exhibiting high solubility in acidic conditions and significantly lower solubility at neutral and basic pH. This profile is characteristic of a dihydrochloride salt of a weak base and has profound implications for drug development.
-
For Oral Formulations: The high solubility in acidic pH suggests that the drug will dissolve readily in the stomach. However, the potential for it to precipitate upon entering the higher pH of the small intestine must be carefully evaluated. Formulation strategies such as the inclusion of precipitation inhibitors or pH-modifiers may be necessary to maintain solubility and ensure adequate absorption.
-
For Parenteral Formulations: The high aqueous solubility makes this salt form a strong candidate for parenteral formulations. However, the formulation pH must be carefully controlled to be acidic enough to ensure the drug remains in solution, while also being physiologically tolerable.
The robust, self-validating experimental protocol provided herein is essential for generating the accurate and reliable data needed to guide these critical formulation decisions. By combining a strong theoretical understanding with rigorous experimental practice, researchers can effectively navigate the challenges posed by API solubility and advance the development of new therapeutic agents.
References
- Vertex AI Search. (2026-01-26).
- SWGDrug. (2005-06-27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
-
PubChem. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296. Available from: [Link].
-
Wikipedia. Piperazine. Available from: [Link].
-
Solubility of Things. Solubility of Piperazine (C4H10N2). Available from: [Link].
-
ResearchGate. (2016-01-23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Available from: [Link].
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link].
-
MDPI. (2024-12-10). Pharmacological activity of furan derivatives. Available from: [Link].
-
Raytor. (2026-01-23). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link].
-
ScienceDirect. (2025-08-07). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Available from: [Link].
-
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Available from: [Link].
-
USP-NF. (2013-11-21). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Available from: [Link].
-
G.AMPHRAY LABORATORIES. PIPERAZINE DIHYDROCHLORIDE. Available from: [Link].
-
PubChem. Piperazine | C4H10N2 | CID 4837. Available from: [Link].
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link].
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link].
-
MDPI. (2022-11-23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Available from: [Link].
-
PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Available from: [Link].
-
The Good Scents Company. piperazine dihydrochloride, 142-64-3. Available from: [Link].
-
Wiley Online Library. (2010-03-01). Pharmaceutical Salts Optimization of Solubility or Even More?. Available from: [Link].
-
protocols.io. (2024-12-09). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link].
-
University of Alberta. Isolation (Recovery) of amines. Available from: [Link].
-
ResearchGate. (2024-01-25). Furan: A Promising Scaffold for Biological Activity. Available from: [Link].
-
ResearchGate. (2025-08-05). Solubility of Pharmaceuticals and Their Salts As a Function of pH. Available from: [Link].
-
ResearchGate. (2025-12-21). Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). Available from: [Link].
-
ResearchGate. (2025-08-10). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Available from: [Link].
-
ResearchGate. (2025-08-07). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available from: [Link].
-
PubMed. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Available from: [Link].
-
Wikipedia. Furan. Available from: [Link].
Sources
- 1. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Furan - Wikipedia [en.wikipedia.org]
- 6. Isolation (Recovery) [chem.ualberta.ca]
- 7. nbinno.com [nbinno.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. uspnf.com [uspnf.com]
- 15. raytor.com [raytor.com]
- 16. researchgate.net [researchgate.net]
- 17. swgdrug.org [swgdrug.org]
"stability of 1-(3-Furylmethyl)piperazine dihydrochloride under various conditions"
Technical Evaluation: Stability Profile of 1-(3-Furylmethyl)piperazine Dihydrochloride
Executive Summary This technical guide evaluates the stability of This compound , a specialized heterocyclic building block used in medicinal chemistry. While the piperazine moiety is robust, the compound exhibits a specific "structural tension" due to the incompatibility between the acid-labile furan ring and the acidic nature of the dihydrochloride salt.
Critical Insight: The primary stability risk is moisture-induced acidolysis . Upon deliquescence, the dihydrochloride salt generates a locally acidic environment (pH < 3), which catalyzes the opening of the furan ring, leading to rapid degradation into reactive dicarbonyls and subsequent polymerization. Strict exclusion of moisture is the single most critical factor in preserving the integrity of this compound.
Chemical Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]
-
Compound Name: this compound
-
Chemical Class: Heterocyclic amine salt
-
Structural Components:
-
Piperazine Ring: Secondary amine, basic, generally stable.
-
Methylene Bridge: Connects the two rings; chemically inert under standard conditions.
-
3-Furan Ring: Electron-rich aromatic system; sensitive to electrophiles, acids, and oxidation.
-
Dihydrochloride Counterions (2HCl): Provides solubility and solid-state crystallinity but introduces intrinsic acidity.
-
| Property | Characteristic | Implication for Stability |
| Hygroscopicity | High (Salt form) | Prone to absorbing atmospheric water, leading to deliquescence. |
| Acidity (Aqueous) | pH ~1.0 – 3.0 | Sufficiently acidic to catalyze furan ring opening over time. |
| Electronic State | Electron-rich (Furan) | Susceptible to oxidation and electrophilic attack. |
| Solid State | Crystalline Powder | Stable if kept dry; lattice energy protects against autoxidation. |
Mechanistic Stability Analysis
The "Acid-Moisture" Paradox (Hydrolytic Instability)
The most significant degradation pathway is the acid-catalyzed hydrolysis of the furan ring. Unlike the 2-furyl isomer, the 3-furyl isomer is slightly less reactive toward electrophiles but remains highly susceptible to acid.
-
Mechanism:
-
Moisture Absorption: The hygroscopic salt pulls water from the atmosphere.
-
Protonation: The solubilized HCl protonates the furan ring (typically at the
-position, C2 or C5). -
Nucleophilic Attack: Water attacks the carbocation intermediate.
-
Ring Opening: The hemiacetal intermediate collapses, opening the ring to form 1,4-dicarbonyl compounds (e.g., substituted succindialdehydes).
-
Polymerization: These dicarbonyls are highly reactive cross-linkers, leading to the formation of brown/black tars (humins).
-
Oxidative Instability
-
Secondary Amine: The piperazine nitrogen (N4) is susceptible to oxidation to form N-oxides, particularly in solution.
-
Furan Ring: Furan is sensitive to singlet oxygen (
), forming endoperoxides which rearrange to toxic unsaturated dicarbonyls. This reaction is accelerated by light.
Thermal Stability
-
Solid State: Generally stable up to melting point if dry.
-
Melt Phase: Decomposition occurs rapidly upon melting due to the loss of crystal lattice stabilization, allowing the acidic protons to react with the furan ring.
Visualizing the Degradation Pathway
The following diagram illustrates the critical acid-catalyzed degradation pathway triggered by moisture.
Figure 1: The cascade of moisture-induced acidolysis leading to polymerization.
Experimental Protocols: Stability Testing
To validate the stability profile of a specific batch, the following "Forced Degradation" protocol is recommended. This protocol is designed to be self-validating by including positive controls.
Stress Testing Conditions (Forced Degradation)
| Stress Type | Condition | Duration | Expected Outcome |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | High Degradation. Furan ring opening. Loss of UV signal. |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | Moderate Stability. Piperazine is stable; furan is relatively stable to base compared to acid. |
| Oxidation | 3% H₂O₂, RT | 4-6 Hours | Degradation. N-oxide formation and furan oxidation. |
| Thermal (Solid) | 60°C, Dry | 7 Days | Stable. Confirmation of solid-state robustness. |
| Photostability | 1.2M Lux hours | -- | Moderate Degradation. Furan absorbs UV; protect from light. |
Analytical Method (HPLC-UV/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Do not use Phosphate buffer if MS detection is used).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 215 nm (Piperazine) and 254 nm (Furan).
-
Pass Criteria: Purity > 98.0%; no single impurity > 0.5%.
Workflow Visualization
Figure 2: Step-by-step workflow for validating compound stability.
Handling & Storage Recommendations
Based on the mechanistic analysis, the following protocols are mandatory to maintain compound integrity:
-
Primary Storage:
-
Temperature: -20°C (Long term) or 4°C (Short term).
-
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).
-
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or heat-shrink seals for long-term storage.
-
-
Handling:
-
Desiccation: Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Choice: If preparing a stock solution, avoid water if possible. Use DMSO or Methanol.[1] If aqueous solution is required, use it immediately or buffer it to pH 7.0 to prevent acid-catalyzed degradation.
-
Re-sealing: Flush headspace with Argon before re-sealing.
-
-
Safety (SDS Context):
-
Piperazine derivatives are potential sensitizers.[2] Use gloves and a fume hood.
-
In case of contact, wash with soap and water (do not use acidic washes).
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Dihydrochloride (CAS 142-64-3). Note: Used for general salt properties.
- Dunlop, A. P. (1953). The Furans. Reinhold Publishing Corporation. (Classic text establishing the acid-sensitivity of the furan ring).
-
Sigma-Aldrich. Safety Data Sheet: 1-(2-Furylmethyl)piperazine (Analogous structure).
-
[3]
-
-
Moreau, C., et al. (2004). "Recent catalytic advances in the chemistry of substituted furans from carbohydrates and in the ensuing polymers.
-
ChemicalBook. Piperazine Dihydrochloride Properties and Stability.
Sources
- 1. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 2. PIPERAZINE DIHYDROCHLORIDE | 142-64-3 [chemicalbook.com]
- 3. 1-(3-Chlorophenyl)piperazine 99 65369-76-8 [sigmaaldrich.com]
Methodological & Application
High-Resolution GC-MS Profiling of 1-(3-Furylmethyl)piperazine: Method Development & Validation
Executive Summary & Chemical Context
1-(3-Furylmethyl)piperazine is a heterocyclic secondary amine structurally analogous to the controlled substance 1-Benzylpiperazine (BZP).[1] While BZP contains a phenyl ring, this analyte incorporates a furan ring linked via a methylene bridge to the piperazine moiety.[1]
In drug development and forensic toxicology, this compound is analyzed either as a pharmaceutical building block or a potential "designer drug" mimic.[1] Its analysis presents specific challenges:
-
Polarity: The secondary amine function causes peak tailing and irreversible adsorption on non-polar GC stationary phases.[1]
-
Volatility: While sufficiently volatile for GC, the underivatized form yields poor peak symmetry, affecting quantification limits (LOQ).[1]
-
Fragmentation: The furan ring introduces specific fragmentation pathways distinct from the tropylium ion seen in BZP analysis.
This guide details a robust GC-MS protocol utilizing Trifluoroacetic Anhydride (TFAA) derivatization to ensure chromatographic stability and spectral specificity.[1]
Analyte Profile
| Property | Detail |
| IUPAC Name | 1-(furan-3-ylmethyl)piperazine |
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.22 g/mol |
| pKa (Calculated) | ~9.8 (Secondary amine nitrogen) |
| Key Structural Feature | Secondary amine (N4) available for acylation; Acid-labile furan ring.[1] |
Sample Preparation & Derivatization Strategy
The Necessity of Derivatization
Direct injection of 1-(3-Furylmethyl)piperazine is possible but not recommended for trace analysis. The secondary amine hydrogen bonds with active silanol sites in the inlet liner and column, leading to:
-
Peak Tailing: Reduces resolution and integration accuracy.[1]
-
Memory Effects: Carryover to subsequent runs.
Selected Reagent: Trifluoroacetic Anhydride (TFAA).[1] Mechanism: Acylation of the secondary nitrogen. Benefit: Replaces the polar N-H bond with a volatile N-COCF3 group, increasing mass by 96 Da and improving peak shape.[1]
Protocol A: Biological Matrix (Plasma/Urine) Extraction
Note: This Liquid-Liquid Extraction (LLE) protocol exploits the basicity of the piperazine ring.[1]
-
Alkalinization: Aliquot 1.0 mL sample. Add 200 µL of 1.0 M NaOH (Target pH > 10).[1]
-
Reasoning: Ensures the piperazine is in its non-ionized (free base) form, making it hydrophobic.
-
-
Extraction: Add 3.0 mL Ethyl Acetate. Vortex vigorously for 2 minutes.[1]
-
Separation: Centrifuge at 3,500 rpm for 5 minutes. Transfer the organic (upper) layer to a clean borosilicate tube.[1]
-
Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Caution: Do not exceed 40°C; furan derivatives can be thermally unstable.[1]
-
Protocol B: Derivatization (TFAA)[1][2][3]
-
Reconstitution: Redissolve the dried residue (from Protocol A) or standard in 50 µL Ethyl Acetate.
-
Reaction: Add 50 µL TFAA. Cap the vial immediately (TFAA is moisture-sensitive).[1]
-
Incubation: Incubate at 60°C for 20 minutes.
-
Drying: Evaporate to dryness under nitrogen to remove excess acid byproducts.[1]
-
Final Solvent: Reconstitute in 100 µL Ethyl Acetate for GC-MS injection.
Instrumental Parameters (GC-MS)[1][2][4]
This method utilizes a standard 5% phenyl-methylpolysiloxane column, the industry standard for forensic drug screening.[1]
Gas Chromatograph (Agilent 7890B or equivalent)
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless (1.0 min purge) | Maximizes sensitivity for trace analytes.[1] |
| Inlet Temperature | 250°C | Sufficient for volatilization without degrading the furan ring. |
| Carrier Gas | Helium, Constant Flow 1.0 mL/min | Maintains consistent retention times.[1] |
| Column | HP-5MS UI (30m x 0.25mm x 0.25µm) | "Ultra Inert" phase reduces amine adsorption.[1] |
| Injection Volume | 1.0 µL | Standard volume to prevent backflash.[1] |
Oven Program
-
Initial: 60°C (Hold 1 min) - Traps volatiles.[1]
-
Ramp 1: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min) - Elutes high-boiling matrix components.
-
Total Run Time: ~15 minutes.
Mass Spectrometer (Single Quadrupole)
| Parameter | Setting |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Quadrupole | 150°C |
| Scan Mode | Full Scan (40-450 amu) for ID; SIM for Quant.[1] |
| Solvent Delay | 3.50 min (Must determine empirically) |
Mass Spectral Interpretation & Logic
Understanding the fragmentation is critical for distinguishing this analyte from BZP.
Fragmentation Pathway (Underivatized)
The molecule undergoes
-
Molecular Ion (
): m/z 166 (Weak intensity).[1] -
Base Peak (Predicted): m/z 81.
-
Piperazine Fragments: m/z 85 (ring opening) and m/z 56 (characteristic of unsubstituted piperazines).[1]
Fragmentation Pathway (TFAA Derivative)
Derivatization adds the trifluoroacetyl group (
-
Molecular Ion (
): m/z 262 (166 + 96).[1] -
Diagnostic Fragment: m/z 181.
-
Mechanism:[1] Loss of the furylmethyl group leaves the N-trifluoroacetyl-piperazine cation . This confirms the presence of the piperazine ring.
-
-
Base Peak: Often remains m/z 81 (furylmethyl) or shifts to m/z 166 depending on ionization energy distribution.[1]
Analytical Logic Diagram
The following diagram illustrates the decision tree for identifying the analyte based on MS data.
Figure 1: Mass Spectral Logic Tree for the identification of 1-(3-Furylmethyl)piperazine in both native and derivatized forms.
Validation Framework
To ensure the method meets forensic or pharmaceutical standards (e.g., SWGDRUG, ICH Q2), the following parameters must be validated.
Selectivity & Interference
-
Protocol: Analyze blank matrix and matrix spiked with common co-eluting substances (e.g., Caffeine, Cotinine, BZP).
-
Requirement: No interfering peaks at the retention time of the analyte (Target: Resolution > 1.5).
-
Note: BZP (m/z 91 base) and Furylmethyl-piperazine (m/z 81 base) are easily distinguished by mass spectrum even if retention times are close.[1]
Linearity & Range
-
Protocol: Prepare calibrators at 10, 50, 100, 500, and 1000 ng/mL.
-
Internal Standard: Use BZP-d7 or Piperazine-d8 added prior to extraction.[1]
-
Acceptance:
; Residuals < ±20%.[1]
Carryover
-
Risk: High for piperazines due to amine adsorption.[1]
-
Test: Inject the highest calibrator (1000 ng/mL) followed immediately by a solvent blank.
-
Limit: Analyte peak in blank must be < 20% of the LOQ signal.
References
-
SWGDRUG. (2025). SWGDRUG Mass Spectral Library, Version 3.14. Scientific Working Group for the Analysis of Seized Drugs. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Piperazine Derivatives. NIST Chemistry WebBook, SRD 69.[1] [Link][1]
Sources
Application Note: Functional Profiling of 1-(3-Furylmethyl)piperazine Activity
Introduction & Pharmacological Rationale[1][2][3][4][5][6][7][8]
1-(3-Furylmethyl)piperazine represents a chemical scaffold structurally analogous to the benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) class of compounds. In medicinal chemistry, the N-substituted piperazine moiety is a "privileged structure" predominantly associated with serotonergic (5-HT) and dopaminergic receptor modulation [1, 2].
The substitution of the phenyl ring (common in BZP) with a heteroaromatic furan ring alters the electronic and lipophilic profile (
This Application Note details the development of a functional cell-based assay to determine the activity (agonism vs. antagonism) of 1-(3-Furylmethyl)piperazine at the 5-HT
Assay Principle: Gq-Coupled GPCR Signaling
The 5-HT
We utilize a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) which increases fluorescence intensity upon binding free cytosolic calcium. This kinetic fluorescence response is measured in real-time using a kinetic plate reader (e.g., FLIPR or FlexStation).
Signaling Pathway Visualization
Figure 1: Gq-coupled signaling cascade utilized for the functional detection of 1-(3-Furylmethyl)piperazine activity.
Materials & Reagents
| Component | Specification | Purpose |
| Cell Line | HEK-293 stably expressing human 5-HT | Host system for receptor expression. |
| Test Compound | 1-(3-Furylmethyl)piperazine (>98% purity) | The analyte.[1] |
| Reference Agonist | Serotonin (5-HT) HCl or DOI | Positive control for assay validation. |
| Reference Antagonist | Ketanserin tartrate | Validation of inhibition mode. |
| Calcium Dye | Fluo-4 Direct™ or Calcium 6 Assay Kit | Detection of intracellular calcium flux. |
| Assay Buffer | HBSS + 20 mM HEPES, pH 7.4 | Physiological medium for live cells. |
| Probenecid | 2.5 mM (water soluble) | Inhibits anion transporters to prevent dye leakage. |
| Plates | 384-well, black wall, clear bottom, Poly-D-Lysine coated | Optical clarity for bottom-reading fluorescence. |
Experimental Protocol
Phase 1: Cell Preparation (Day -1)
-
Harvest Cells: Detach HEK-293-5HT2A cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Count & Plate: Resuspend cells in culture media at
cells/mL. Dispense 25 µL/well (10,000 cells/well) into the 384-well Poly-D-Lysine plate. -
Incubation: Incubate overnight at 37°C, 5% CO
to allow adherence and monolayer formation.
Phase 2: Dye Loading (Day 0, T-minus 2 hours)
-
Buffer Prep: Prepare 2X Dye Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + Calcium Dye reagent.
-
Loading: Add 25 µL of 2X Dye Loading Buffer directly to the cells (Total volume = 50 µL). Do not wash cells (reduces stress).
-
Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT) to equilibrate signal.
Phase 3: Compound Preparation[6]
-
Stock Solution: Dissolve 1-(3-Furylmethyl)piperazine in 100% DMSO to 10 mM.
-
Serial Dilution: Prepare a 10-point dose-response curve (1:3 serial dilution) in Assay Buffer.
-
Top Concentration: 10 µM (final in well).
-
DMSO Control: 0.1% final concentration.
-
-
Source Plate: Transfer dilutions to a 384-well polypropylene source plate.
Phase 4: Assay Execution (Kinetic Read)
The assay is run in two modes to determine if the molecule is an Agonist or Antagonist .
Workflow Diagram
Figure 2: Step-by-step kinetic workflow on the FLIPR/FlexStation system.
A. Agonist Mode (Direct Stimulation)
-
Place cell plate and compound source plate in the reader.
-
Baseline: Record fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
-
Injection: Inject 12.5 µL of 5X Test Compound into the cell plate.
-
Read: Continuously record fluorescence for 120 seconds.
-
Hit Definition: A significant increase in RFU > 3x standard deviation of the vehicle control indicates agonism.
B. Antagonist Mode (Inhibition)
-
Pre-incubate cells with Test Compound for 15 minutes (if no agonist activity is observed in Mode A).
-
Challenge: Inject an
concentration of Serotonin (reference agonist). -
Read: Record fluorescence for 120 seconds.
-
Hit Definition: A reduction in the Serotonin-induced calcium peak indicates antagonism.
Data Analysis & Validation
Quantitative Metrics
Raw data is exported as Relative Fluorescence Units (RFU) vs. Time.
-
Response Calculation:
(Peak minus Baseline). -
Normalization: Normalize data to % of Positive Control (10 µM 5-HT).
-
Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation to determine
(potency) or (inhibition).
Quality Control Criteria
A valid assay must meet the following statistical thresholds:
| Metric | Acceptance Criteria | Calculation |
| Z-Factor (Z') | > 0.5 | $1 - \frac{3(\sigma_p + \sigma_n)}{ |
| Signal-to-Background (S/B) | > 3.0 | |
| Reference EC50 | Within 3x of historical mean | Based on Serotonin standard curve. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Dye leakage / High esterase activity | Increase Probenecid to 5 mM; Wash cells after loading (if using non-Direct dye). |
| Low Signal Window | Poor receptor expression | Check cell passage number (<20); Re-select stable clone with antibiotics (G418/Puromycin). |
| High Well-to-Well Variability | Pipetting error or cell clumping | Use automated dispenser (Multidrop); Ensure single-cell suspension during plating. |
| Compound Precipitation | Low solubility of furan derivative | Limit DMSO to 0.5%; Sonicate stock solution; Check solubility in assay buffer visually. |
References
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology.
-
Glennon, R. A., et al. (1986). Stimulus properties of 1-(3-trifluoromethylphenyl)piperazine (TFMPP). Pharmacology Biochemistry and Behavior.
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. (Comprehensive review covering SAR of piperazines and 5-HT receptors).
-
Thomsen, W., et al. (2005). Functional Assays for Screening GPCR Targets. Current Opinion in Biotechnology.
Sources
"using 1-(3-Furylmethyl)piperazine in CNS research"
Application Note: 1-(3-Furylmethyl)piperazine as a Privileged Scaffold for CNS Ligand Design
Executive Summary
This Application Note details the utility of 1-(3-Furylmethyl)piperazine (1-FMP) as a high-value building block in the synthesis of Central Nervous System (CNS) active agents. While piperazine scaffolds are ubiquitous in neuropharmacology, the incorporation of the 3-furylmethyl moiety offers a distinct bioisosteric advantage over traditional benzyl or thiophene analogs. This guide provides the rationale for its use in targeting G-Protein Coupled Receptors (GPCRs), specifically Dopamine (D2/D3) and Serotonin (5-HT) receptors, and outlines validated protocols for its derivatization and pharmacological evaluation.
Scientific Rationale: The "Privileged Scaffold" Hypothesis
Structural Significance in CNS Drug Discovery
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of antipsychotics (e.g., Aripiprazole, Olanzapine) and antidepressants.[1] Its success stems from its ability to adopt a chair conformation that directs substituents into specific receptor pockets while maintaining a basic nitrogen (pKa ~8.5–9.5) capable of forming critical salt bridges with aspartate residues in GPCR transmembrane helices.
Why the Furan Ring? Replacing a standard phenyl ring with a furan ring (via 1-(3-Furylmethyl)piperazine) introduces specific physicochemical changes:
-
Reduced Lipophilicity (LogP): Furan is less lipophilic than benzene, potentially improving solubility and reducing non-specific binding while maintaining aromaticity for
stacking interactions. -
Metabolic Stability: The 3-substituted furan is often more metabolically stable than 2-substituted furans, which are prone to rapid ring opening.
-
Electronic Profile: The oxygen atom in the furan ring acts as a hydrogen bond acceptor, offering a secondary anchor point within the receptor binding pocket that a phenyl ring cannot provide.
Target Receptors
Research indicates that N-substituted piperazines derived from 1-FMP are particularly effective ligands for:
-
Dopamine D2/D3 Receptors: The piperazine nitrogen binds to Asp114 (D2) or Asp110 (D3), while the furan tail occupies the secondary hydrophobic pocket.
-
Serotonin 5-HT1A/5-HT7 Receptors: Similar topology allows for high-affinity binding, often yielding partial agonist profiles useful for anxiolytic and antidepressant activity.
Experimental Workflow Visualization
The following diagram illustrates the logical flow from the raw scaffold to a validated CNS-active lead compound.
Figure 1: Iterative workflow for utilizing 1-(3-Furylmethyl)piperazine in CNS ligand discovery.
Detailed Protocols
Protocol A: Modular Synthesis of 1-FMP Derivatives
Objective: To couple 1-(3-Furylmethyl)piperazine with a halogenated "head group" (e.g., a protected alkyl-aryl halide) to form a complete ligand.
Reagents:
-
1-(3-Furylmethyl)piperazine (1.0 equiv)
-
Target Alkyl Halide (e.g., 4-(4-chlorobutyl)-1,2-dimethoxybenzene) (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (3.0 equiv) -
Potassium Iodide (KI), catalytic (0.1 equiv)
-
Acetonitrile (ACN), HPLC grade
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-Furylmethyl)piperazine (1.0 mmol) in ACN (10 mL).
-
Activation: Add anhydrous
(3.0 mmol) and catalytic KI. Stir at room temperature for 10 minutes. Note: KI accelerates the reaction via the Finkelstein reaction mechanism. -
Addition: Dropwise add the Target Alkyl Halide (1.1 mmol) dissolved in ACN (2 mL).
-
Reflux: Heat the mixture to reflux (
C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). -
Workup: Cool to room temperature. Filter off inorganic solids. Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the residue in DCM and wash with water (
mL) and brine. Dry over . Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Self-Validation Check:
-
Success Indicator: Appearance of a new spot on TLC with lower Rf than the starting piperazine.
-
NMR Verification: Disappearance of the signal for the
protons of the alkyl halide and shifting of the piperazine ring protons.
Protocol B: Radioligand Binding Assay (Dopamine D2)
Objective: Determine the affinity (
Materials:
-
Membranes expressing human recombinant D2 receptors (CHO cell line).
-
Radioligand:
-Methylspiperone (0.5 nM final concentration). -
Non-specific binding agent: Haloperidol (10
M). -
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 5 mM
, 1 mM EDTA.
Procedure:
-
Preparation: Dilute test compounds (1-FMP derivatives) in DMSO to create a concentration range (
M to M). -
Incubation: In a 96-well plate, combine:
-
20
L Test Compound (or buffer for Total Binding). -
20
L -Methylspiperone. -
160
L Membrane suspension (approx. 10-20 g protein/well).
-
-
Equilibrium: Incubate at
C for 60 minutes. -
Termination: Harvest via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
-
Washing: Wash filters
with ice-cold Tris-HCl buffer. -
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Calculate
Mechanistic Visualization: Ligand-Receptor Interaction
The following diagram models the hypothetical interaction of a 1-FMP derivative within the D2 receptor binding pocket, highlighting the dual-anchor mechanism.
Figure 2: Pharmacophore mapping of 1-FMP derivatives within the GPCR binding pocket.
Comparative Data: Bioisosteric Analysis
The table below illustrates hypothetical SAR data comparing the 3-Furylmethyl moiety against standard scaffolds in a D2 receptor binding assay.
| R-Group Substituent | LogP (Calc) | D2 Receptor Ki (nM) | 5-HT1A Ki (nM) | Notes |
| 3-Furylmethyl (1-FMP) | 2.1 | 12.5 | 8.4 | Balanced profile; improved metabolic stability. |
| Benzyl | 2.8 | 18.2 | 15.0 | Higher lipophilicity; higher non-specific binding. |
| 2-Thienylmethyl | 2.6 | 10.1 | 22.0 | High D2 affinity but lower selectivity vs 5-HT. |
| Methyl | 0.8 | >1000 | >500 | Loss of hydrophobic pocket interaction. |
References
-
Romanelli, M., et al. (2023).[2] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
McCreary, A. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]
-
Matulenko, M. A., et al. (2004).[3] Synthesis and Functional Activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: Selective Dopamine D4 Receptor Agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Butini, S., et al. (2010). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. ACS Chemical Neuroscience. Available at: [Link]
-
Ye, Z., et al. (2016).[2] Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Radiosynthesis and Validation of [¹¹C]N-Methyl-1-(3-Furylmethyl)piperazine for Sigma-1 Receptor Profiling
Executive Summary
This application note details the protocol for the radiolabeling of 1-(3-Furylmethyl)piperazine with Carbon-11 (¹¹C) to generate the positron emission tomography (PET) tracer [¹¹C]N-methyl-1-(3-furylmethyl)piperazine .
The furan-piperazine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for Sigma-1 (
Key Technical Constraint: The furan ring is acid-sensitive. This protocol utilizes a mild, base-mediated methylation strategy and neutral-pH HPLC purification to prevent furan ring-opening or polymerization.
Strategic Rationale & Mechanism
Why Carbon-11?
While Fluorine-18 is often preferred for its longer half-life (110 min), Carbon-11 (20.4 min) allows for isotopic labeling . Methylating the secondary amine with [¹¹C]CH₃I creates a tracer chemically identical to the putative drug candidate (N-methyl derivative). This avoids the "isotope effect" or structural changes associated with introducing bulky fluoro-groups, ensuring the binding affinity (
Reaction Mechanism
The synthesis relies on a nucleophilic substitution (
Chemical Safety Note: The furan ring is electron-rich and susceptible to electrophilic aromatic substitution or acid-catalyzed hydrolysis. Harsh acidic deprotection steps or highly acidic HPLC mobile phases must be avoided.
Radiosynthesis Workflow (Visualization)
The following diagram outlines the automated synthesis loop, highlighting the critical control points for furan stability.
Caption: Workflow for [¹¹C]N-methylation. Note the mild reactor temperature (40°C) to preserve the furan moiety.
Experimental Protocols
Materials Required[1][2]
-
Precursor: 1-(3-Furylmethyl)piperazine (>98% purity).
-
Radionuclide: [¹¹C]CO₂ generated via ¹⁴N(p,α)¹¹C nuclear reaction.
-
Methylating Agent: [¹¹C]Methyl Iodide ([¹¹C]MeI) or [¹¹C]Methyl Triflate ([¹¹C]MeOTf).[1]
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Base: 0.5M Sodium Hydroxide (NaOH) or Tetrabutylammonium hydroxide (TBAH). Note: Piperazine is basic, but a catalytic base ensures the amine is deprotonated/active.
Step-by-Step Radiosynthesis
-
Precursor Preparation: Dissolve 1.0 mg of 1-(3-Furylmethyl)piperazine in 300 µL of anhydrous DMF. Add 2 µL of 0.5M NaOH.
-
Expert Insight: Avoid DMSO if possible, as it can be difficult to remove during solid-phase extraction (SPE) formulation without residual solvent spikes.
-
-
Trapping: Distill [¹¹C]MeI into the reaction vessel containing the precursor solution at room temperature.
-
Reaction: Seal the vessel and heat to 40°C for 2 minutes .
-
Caution: Do not exceed 60°C. High heat may promote methylation of the furan ring or ring-opening.
-
-
Quenching: Add 1.5 mL of HPLC mobile phase to quench the reaction.
-
Purification (Semi-Prep HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 10µm, 250 x 10 mm).
-
Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Acetate (pH 6.8).
-
Flow Rate: 4-6 mL/min.
-
Detection: UV (254 nm) and Gamma (NaI).
-
Logic: Ammonium acetate provides a neutral pH buffer, protecting the acid-labile furan ring during purification.
-
-
Formulation: Dilute the collected product fraction with 40 mL water, pass through a C18 Sep-Pak light, wash with 10 mL water, and elute with 1 mL Ethanol followed by 9 mL Saline.
Quality Control (QC) Specifications
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC | > 95% |
| Chemical Purity | Analytical HPLC (UV 254nm) | No significant precursor peaks |
| Molar Activity | Derived from HPLC mass peak | > 37 GBq/µmol (> 1000 mCi/µmol) |
| pH | pH Strip | 4.5 – 7.5 |
| Residual Solvent | GC | DMF < 880 ppm, EtOH < 10% |
Biological Validation: Receptor Binding Assay
Once the tracer is synthesized, it must be validated for receptor specificity (likely Sigma-1 or 5-HT subtypes).
Protocol: Saturation Binding
-
Tissue Source: Rat brain homogenate (cortex/hippocampus) or HEK293 cells overexpressing
receptor. -
Incubation: Incubate 100 µL tissue with increasing concentrations of [¹¹C]N-methyl-1-(3-furylmethyl)piperazine (0.1 nM – 20 nM).
-
Non-Specific Binding (NSB): Define using 10 µM Haloperidol (Sigma antagonist) or SA4503.
-
Equilibrium: Incubate for 60 mins at 37°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.
Binding Pathway Visualization
Caption: Workflow for Saturation Binding Assay to determine Kd and Bmax.
Troubleshooting & Expert Tips
-
Low Yields: If radiochemical yield (RCY) is <10%, check the dryness of the DMF. Moisture quenches [¹¹C]MeI. Alternatively, switch to [¹¹C]Methyl Triflate, which is more reactive and requires no base, minimizing side reactions.
-
Precursor Instability: If the precursor shows degradation peaks on HPLC before labeling, store the 1-(3-Furylmethyl)piperazine under Argon at -20°C. Furans oxidize over time.
-
Breakthrough in SPE: If the product does not stick to the C18 Sep-Pak during formulation, ensure the dilution factor is sufficient (reduce organic content to <5% before loading).
References
-
Sigma-1 Receptor Ligands
- Review of Sigma-1 ligands and their therapeutic potential (including piperazine scaffolds).
- Vavers, E., et al. (2019). "Sigma-1 receptor modulators in the treatment of CNS diseases." Journal of Pharmaceutical Sciences.
-
(Representative context for Sigma-1 ligands).
-
Radiosynthesis of Piperazines
- Standard protocol for [11C]methyl
- Gomez, L., et al. (2014). "Rapid Room-Temperature 11C-Methylation of Arylamines with [11C]Methyl Iodide." Journal of Labelled Compounds and Radiopharmaceuticals.
-
Furan Stability in Chemistry
- Discussion on the stability of furan rings in synthetic conditions.
-
Galkin, K. I., et al. (2025).[2] "General scheme of the study of furan stability." Molecules.
-
Receptor Binding Protocols
- Methodology for 5-HT and Sigma receptor binding assays.
- Molavi, S., et al. (2023). "99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors." Journal of Mazandaran University of Medical Sciences.
Sources
Troubleshooting & Optimization
"troubleshooting inconsistent results in 1-(3-Furylmethyl)piperazine assays"
The following technical guide addresses the specific stability and assay interference challenges associated with 1-(3-Furylmethyl)piperazine and structurally related furan-piperazine scaffolds. This guide is structured to troubleshoot inconsistent biological data by isolating chemical liabilities inherent to this pharmacophore.
Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Variability, Potency Drift, and False Positives in Screening Assays[1]
Executive Summary
1-(3-Furylmethyl)piperazine is a valuable fragment in medicinal chemistry, often serving as a linker in GPCR ligands (e.g., Sigma receptors, CXCR4) and kinase inhibitors.[1] However, it presents a "dual-threat" liability in biological assays:
-
The Furan Ring: Highly susceptible to oxidative ring opening, forming reactive dicarbonyl species that covalently modify proteins.[1]
-
The Piperazine Moiety: A secondary amine (pKa ~9.[1]8) that introduces hygroscopicity and pH-dependent solubility issues.[1]
This guide moves beyond basic handling to address the mechanistic causes of assay failure.
PART 1: DIAGNOSTIC WORKFLOW
"My IC50 values shift significantly between fresh and stored batches."
Before adjusting assay parameters, you must validate the chemical integrity of your material.[1] Furan derivatives are notorious for "silent" degradation where the parent mass disappears without obvious precipitation, often forming soluble polymers or ring-opened species.[1]
Troubleshooting Decision Tree
(Caption: Diagnostic logic flow for isolating the source of inconsistency in furan-piperazine assays.)
PART 2: CRITICAL FAILURE MODES & SOLUTIONS
1. The "Oxidation Trap" (Compound Integrity)
Symptom: Loss of potency over time in DMSO storage; appearance of yellow/brown discoloration in stock solutions.[1] Mechanism: The electron-rich furan ring is sensitive to singlet oxygen and radical oxidation.[1] In the presence of light or trace peroxides in DMSO, the furan ring undergoes oxidative cleavage to form cis-enediones (e.g., 4-oxo-2-pentenal derivatives). These are highly reactive electrophiles that can polymerize or react with nucleophiles in your assay protein [1, 5].[1]
Protocol: Stabilization Strategy
-
Solvent Choice: Do not store 1-(3-Furylmethyl)piperazine in DMSO for >1 week at room temperature.[1] DMSO is hygroscopic and often contains trace peroxides.[1]
-
Storage: Solid form must be stored at -20°C under inert gas (Argon/Nitrogen).
-
QC Step: Run a "blank" LC-MS injection of your DMSO stock before key assays.[1] Look for [M+16] (oxidation) or [M+32] (dioxygenation) peaks.[1]
2. The "Basicity Spike" (Solubility & pH)
Symptom: Non-linear dilution curves; precipitation at high concentrations (e.g., >100 µM).[1] Mechanism: The piperazine nitrogen is basic (pKa ~9.8).[1] If your assay buffer is weak (e.g., 10 mM PBS) and you add a high concentration of the compound (especially as a free base), you may shift the local pH, affecting enzymatic activity regardless of drug binding [6].[1]
Data: pH Impact Table
| Parameter | Free Base Form | HCl Salt Form | Impact on Assay |
|---|---|---|---|
| Water Solubility | Moderate | High | Salt form dissolves faster but is hygroscopic. |
| pH Effect (100µM) | Can raise pH by ~0.5-1.0 units in weak buffer | Neutral/Slightly Acidic | Critical: High pH can activate/deactivate pH-sensitive enzymes.[1] |
| Hygroscopicity | Low | High | Weighing errors lead to incorrect stock concentrations.[1] |
Protocol: Buffer Correction
-
Use HEPES or MOPS (50-100 mM) instead of PBS for screening this scaffold.[1]
-
Check the pH of the highest concentration well.[1] If it deviates >0.2 units from the vehicle control, re-adjust the stock solution pH.
3. The "False Positive" (Assay Interference)
Symptom: High inhibition in fluorescence-based assays (e.g., GFP, FRET) that disappears when using a different readout (e.g., Mass Spec).[1] Mechanism:
-
Fluorescence Quenching: Oxidized furan polymers are often colored (yellow/brown) and can quench fluorescence signals (Inner Filter Effect).[1]
-
Covalent Binding: The ring-opened enedione intermediate (formed via oxidation) is a Michael acceptor.[1] It can covalently bind to Cysteine residues on your target protein, leading to Time-Dependent Inhibition (TDI) that mimics high potency but is actually an artifact of chemical instability [1, 2].[1]
Mechanism of Furan Ring Opening
(Caption: Oxidative degradation pathway of the furan ring leading to reactive electrophiles.)
PART 3: FREQUENTLY ASKED QUESTIONS (FAQs)
Q: Can I use DTT or Glutathione (GSH) in my assay buffer? A: Proceed with caution. If your furan ring has oxidized to the enedione form, it will react rapidly with DTT or GSH (nucleophiles).[1]
-
Scenario A: The DTT consumes the reactive inhibitor, making the compound appear less potent (false negative).[1]
-
Scenario B: The compound depletes the DTT, potentially affecting the stability of the enzyme (if the enzyme requires DTT).[1]
-
Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if possible, as it is less nucleophilic than DTT.[1]
Q: Why does the LC-MS show a peak at M+14? A: This is likely not M+14 (methylation) but rather M+16 (oxidation) minus 2 hydrogens, or a specific rearrangement of the furan ring.[1] However, in the context of piperazines, ensure you are not seeing a contaminant from synthesis (e.g., N-methyl piperazine derivative).[1] More commonly, degradation leads to complex mixtures of polymers that may not ionize well, leaving you with a "clean" but low-intensity parent peak.[1]
Q: How do I distinguish between specific binding and "sticky" piperazine binding? A: Piperazines can be "sticky" (non-specific binding).[1][2][3]
-
Add detergent: Include 0.01% Triton X-100 or Tween-20 in the assay buffer.[1]
-
BSA/HSA: Add 0.1% BSA to block non-specific sites.
-
Counter-screen: Test the compound against an unrelated protein. If inhibition is identical, it is non-specific [3].[1]
References
-
Peterson, L. A. (2013).[1] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.[1]
-
Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.[1]
-
Thorne, N., et al. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4296, 1-(3-(Trifluoromethyl)phenyl)piperazine (Analogous Piperazine Data). [1]
-
Cheng, X., et al. (2003).[1] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.[1]
-
Rossi, R., et al. (2021).[1][4] Color Test for Selective Detection of Secondary Amines. ACS Applied Bio Materials, 4(8), 6558-6564.[1][4] [1]
Sources
Technical Support Center: Stability & Degradation of 1-(3-Furylmethyl)piperazine
[1]
Status: Online Agent: Senior Application Scientist Ticket ID: FMP-STAB-001 Subject: Troubleshooting degradation pathways in solution[1]
Executive Summary: The Dual-Threat Molecule
Welcome to the technical support interface. You are likely here because you are observing instability with 1-(3-Furylmethyl)piperazine . This molecule presents a unique challenge in solution chemistry because it combines two distinct "structural alerts" that can interact synergistically:
-
The Furan Ring (3-substituted): An electron-rich aromatic ether highly susceptible to acid-catalyzed hydrolysis and oxidative ring opening .[1]
-
The Piperazine Ring: A secondary amine prone to N-oxidation and acting as a nucleophile that attacks furan degradation products.[1]
This guide breaks down the degradation into three observable phenomena: Acid Hydrolysis , Oxidative Browning , and Photolysis .
Diagnostic Dashboard: Quick Troubleshooting
Use this table to match your observation with the likely degradation pathway.
| Observation | Likely Cause | Key Mechanism | Immediate Action |
| Yellow/Brown Discoloration | Oxidative Polymerization | Furan ring opening | Degas solvents; store under Argon/Nitrogen.[1] |
| Loss of Potency (Acidic pH) | Acid Hydrolysis | Protonation of furan | Adjust pH > 5.0; avoid acidic mobile phases for storage. |
| Mass Spec: +16 Da Peak | N-Oxidation | Oxidation of the piperazine secondary amine.[1] | Add antioxidant (e.g., Ascorbic acid); exclude light.[1] |
| Mass Spec: +32 Da Peak | Furan Oxidation | Formation of cis-2-butene-1,4-dione derivative.[1] | Remove dissolved oxygen; protect from light.[1] |
Module A: The "Browning" Effect (Oxidative Instability)
The Issue
"My clear solution turned amber/brown overnight, even in the fridge."
The Mechanism
The furan ring is an electron-rich diene.[1] In the presence of dissolved oxygen (especially singlet oxygen,
Crucially, this dicarbonyl is a potent electrophile.[1] The piperazine nitrogen (nucleophile) in your molecule can attack this dicarbonyl (inter- or intramolecularly), leading to pyrrole formation or complex Maillard-type polymers .[1] These conjugated polymers absorb blue light, resulting in the characteristic yellow-to-brown color shift.[1]
Experimental Protocol: Oxidative Stress Test
To confirm this pathway, perform a forced degradation study:
-
Prepare: 1 mg/mL solution of 1-(3-Furylmethyl)piperazine in Water/Methanol (50:50).
-
Stress: Add Hydrogen Peroxide (
) to a final concentration of 3%. -
Incubate: Room temperature for 4 hours (protect from light).
-
Analyze: LC-MS. Look for the ring-opened product (Parent + 32 Da) or N-oxide (Parent + 16 Da).[1]
Module B: Acid-Catalyzed Ring Opening
The Issue
"I see significant degradation when using 0.1% TFA or Formic Acid in my LC solvents."
The Mechanism
Furan rings are "masked" 1,4-dicarbonyls.[1] In acidic media (pH < 4), the furan ring undergoes protonation (usually at the
Why this matters: If you store your samples in acidic HPLC mobile phase in the autosampler for 24 hours, you may lose >10% of your compound before injection.
Mitigation Strategy
Visualization: The Master Degradation Map
The following diagram illustrates the competing pathways. Note how the Oxidative and Acidic pathways both lead to reactive dicarbonyls, which then cross-react with the piperazine amine to form polymers.
Figure 1: Mechanistic flow of 1-(3-Furylmethyl)piperazine degradation.[1] The central risk is the formation of reactive dicarbonyls via either oxidation or acid hydrolysis, leading to irreversible polymerization.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a stock solvent? A: Yes, but with caution.[1] DMSO can act as an oxidant (Pfitzner-Moffatt type conditions) if activators are present, or it can be hygroscopic, introducing water that promotes hydrolysis.[1]
-
Recommendation: Use anhydrous DMSO, store under Argon at -20°C, and avoid freeze-thaw cycles.
Q: Is the compound light sensitive? A: Yes. Furans absorb in the UV range and can generate singlet oxygen via photosensitization.[1]
-
Recommendation: Always use amber glass vials.[1]
Q: I see a peak at [M-2]+ in my MS spectrum. What is this? A: This is likely the aromatized or dehydrogenated piperazine ring (forming a pyrazine or imine derivative), or potentially an artifact of the electrospray ionization process (oxidation in the source).[1]
References
-
Furan Ring Hydrolysis Mechanism
-
Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.[1][2][3]
-
Source:J. Phys.[1] Chem. A / J. Org.[1] Chem. (General Mechanism Consensus)[1]
-
Context: Establishes the protonation of the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-carbon as the rate-limiting step for ring opening.[2][3][4] -
Link:[1]
-
-
Piperazine Oxidation
-
Furan Oxidation & Singlet Oxygen
-
Maillard/Browning Reaction in Drugs
Technical Support Center: Troubleshooting Cell Toxicity with 1-(3-Furylmethyl)piperazine
Introduction
The piperazine moiety is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including anticancer and antimicrobial effects.[1][2] However, some piperazine derivatives have been shown to induce cytotoxicity through mechanisms such as the induction of apoptosis.[3][4] The furan ring, on the other hand, is known to be metabolized to reactive intermediates that can lead to hepatotoxicity and carcinogenicity.[5][6][7] The combination of these two moieties in 1-(3-Furylmethyl)piperazine suggests that observed cytotoxicity could arise from a variety of factors, including on-target pharmacology, off-target effects, or metabolic activation.
This guide will walk you through a systematic approach to identify the potential source of cell toxicity and provide actionable steps to mitigate these issues, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Unexpected Cell Toxicity
This section is organized in a question-and-answer format to directly address common problems encountered during in vitro experiments with 1-(3-Furylmethyl)piperazine.
Q1: I'm observing significant cell death even at low concentrations of 1-(3-Furylmethyl)piperazine. What could be the cause?
There are several potential reasons for high cytotoxicity at low concentrations. A logical troubleshooting workflow is essential to pinpoint the cause.
Initial Checks & Considerations:
-
Compound Purity and Identity:
-
Action: Verify the purity and identity of your 1-(3-Furylmethyl)piperazine stock. Impurities from the synthesis process can be highly toxic.
-
Rationale: Synthetic byproducts or degradation products may have a much higher cytotoxic potential than the compound of interest.
-
-
Solubility Issues:
-
Action: Determine the solubility of 1-(3-Furylmethyl)piperazine in your cell culture medium. Observe the compound/media mixture under a microscope for any signs of precipitation.
-
Rationale: Poorly soluble compounds can form aggregates that are toxic to cells. The physical presence of precipitates can induce stress and cell death pathways. While piperazine itself is freely soluble in water, the addition of the furylmethyl group may alter its solubility characteristics.[8]
-
-
Concentration Verification:
-
Action: Double-check your calculations for serial dilutions. If possible, use an analytical method (e.g., UV-Vis spectroscopy or HPLC) to confirm the concentration of your final working solutions.
-
Rationale: Simple calculation errors can lead to the use of much higher concentrations than intended.
-
Experimental Workflow for Troubleshooting High Cytotoxicity:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q2: My cell viability results are inconsistent between experiments. How can I improve reproducibility?
Inconsistent results often stem from subtle variations in experimental conditions.
Key Areas to Standardize:
-
Cell Seeding Density: Ensure a consistent number of viable cells are seeded in each well.
-
Compound Preparation: Prepare fresh dilutions of 1-(3-Furylmethyl)piperazine for each experiment from a well-characterized stock solution.
-
Incubation Time: Use a precise and consistent incubation time for all experiments.
-
Assay Protocol: Strictly adhere to the same validated assay protocol for every run.
Q3: How can I determine if the observed toxicity is due to apoptosis or necrosis?
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the mechanism of toxicity.
Recommended Assays:
| Assay Type | Principle | Target |
| Caspase Activity Assays | Measures the activity of caspases, key enzymes in the apoptotic cascade. | Apoptosis |
| Annexin V Staining | Detects the externalization of phosphatidylserine, an early marker of apoptosis. | Apoptosis |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necrosis. | Necrosis |
| Propidium Iodide (PI) Staining | PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells. | Necrosis/Late Apoptosis |
You can multiplex these assays to get a clearer picture. For example, co-staining with Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Investigating the Mechanism of Cell Death:
Caption: Assays to differentiate between apoptosis and necrosis.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 1-(3-Furylmethyl)piperazine-induced cytotoxicity?
While specific data is lacking for this compound, we can infer potential mechanisms based on its structural components:
-
Piperazine Moiety: Many piperazine derivatives exhibit cytotoxic activity by inducing apoptosis.[3][4] This can involve the activation of intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some piperazine-containing compounds are also known to interact with various receptors and signaling pathways that could lead to off-target toxicity.[9]
-
Furan Moiety: Furan-containing compounds can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or dialdehydes.[5][7] These reactive metabolites can bind to cellular macromolecules like proteins and DNA, leading to cellular damage and toxicity.[6]
Q2: What are the recommended starting concentrations for cytotoxicity testing?
For a novel compound, it is recommended to perform a broad dose-response study. A starting range of 0.01 µM to 100 µM is a reasonable starting point. If high toxicity is observed, expand the lower end of the concentration range. Some piperazine derivatives have shown cytotoxicity in the 50-2000 µM range.[10]
Q3: What are the essential controls for a cytotoxicity assay with a novel compound?
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 1-(3-Furylmethyl)piperazine.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A well-characterized cytotoxic compound (e.g., staurosporine for apoptosis, or a high concentration of a detergent like Triton X-100 for necrosis).
Q4: Could the furan ring in my compound be causing metabolic activation and toxicity in my cell line?
This is a plausible hypothesis. The extent of metabolic activation will depend on the expression of relevant cytochrome P450 enzymes in your chosen cell line. If you suspect metabolic activation, you could:
-
Use a cell line with low metabolic activity as a comparison.
-
Employ inhibitors of cytochrome P450 enzymes to see if toxicity is reduced.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well cell culture plates
-
1-(3-Furylmethyl)piperazine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at a pre-determined optimal density in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 1-(3-Furylmethyl)piperazine. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
1-(3-Furylmethyl)piperazine
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
Principle: This assay uses a luminogenic or fluorogenic substrate for activated caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
96-well cell culture plates (white-walled for luminescence, black-walled for fluorescence)
-
1-(3-Furylmethyl)piperazine
-
Commercially available caspase-3/7 activity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Addition: After the desired incubation time, add the caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol, protected from light.
-
Signal Measurement: Measure luminescence or fluorescence using a plate reader.
References
-
A Mini Review on Piperizine Derivatives and their Biological Activity. (n.d.). Jetir.Org. Retrieved February 7, 2026, from [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
1-(3-(Trifluoromethyl)phenyl)piperazine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Concentration-response (cell death) curves of the tested piperazine... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDrug. Retrieved February 7, 2026, from [Link]
-
Furan-induced dose-response relationships for liver cytotoxicity, cell proliferation, and tumorigenicity (furan-induced liver tumorigenicity). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Retrieved February 7, 2026, from [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved February 7, 2026, from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (n.d.). Google Patents.
-
1-(3-Fluorophenyl)piperazine. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (2022). PubMed. Retrieved February 7, 2026, from [Link]
-
Cytotoxic activities of some benzothiazole-piperazine derivatives. (2014). Taylor & Francis. Retrieved February 7, 2026, from [Link]
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Mechanisms of Furan-Induced Toxicity and Carcinogenicity. (n.d.). Grantome. Retrieved February 7, 2026, from [Link]
-
New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Cytotoxicity of the four piperazine designer drugs after 72-h... (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved February 7, 2026, from [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (n.d.). PMC. Retrieved February 7, 2026, from [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org. Retrieved February 7, 2026, from [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Physical Properties of Piperazine (PZ) Activated Aqueous Solutions of 2-Amino-2-hydroxymethyl-1,3-propanediol (AHPD + PZ). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Effect of a novel piperazine compound on cancer cells. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Variability in Animal Behavior Studies with 1-(3-Furylmethyl)piperazine
Introduction: Navigating the Complexities of a Novel Piperazine Derivative
Welcome to the technical support center for researchers utilizing 1-(3-Furylmethyl)piperazine in animal behavior studies. As a novel psychoactive compound, 1-(3-Furylmethyl)piperazine presents exciting opportunities for exploring complex neurological pathways. However, its novelty also means that established protocols and a deep understanding of its in-vivo effects are still developing. This guide is designed to provide you, the researcher, with a framework for anticipating and troubleshooting the inherent variability that can arise when working with such compounds.
While direct pharmacological data on 1-(3-Furylmethyl)piperazine is limited in publicly accessible literature, its structural similarity to other arylpiperazines, such as the known serotonin agonist 1-(3-trifluoromethylphenyl)piperazine (TFMPP), allows us to make informed hypotheses about its potential mechanism of action.[1] Piperazine derivatives are well-documented for their diverse pharmacological activities, often interacting with serotonergic and dopaminergic pathways that are central to mood, anxiety, and locomotion.[2][3]
This guide will equip you with the foundational knowledge and practical strategies to design robust experiments, identify sources of variability, and interpret your results with confidence. We will proceed under the working hypothesis that 1-(3-Furylmethyl)piperazine may act as a modulator of monoaminergic systems.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for 1-(3-Furylmethyl)piperazine and how might this affect behavior?
A1: Based on its chemical structure, 1-(3-Furylmethyl)piperazine is an arylpiperazine derivative. This class of compounds is known to interact with a variety of neurotransmitter systems, most notably serotonin (5-HT) and dopamine (DA) receptors.[4] For example, the related compound TFMPP is a known serotonergic agonist.[1] The furan moiety is also found in compounds with neuroprotective and other biological activities.[5] Therefore, it is plausible that 1-(3-Furylmethyl)piperazine could exhibit agonist or antagonist activity at 5-HT and/or DA receptor subtypes.
-
Serotonergic activity could influence anxiety, depression-like behaviors, and social interaction.[6]
-
Dopaminergic activity would likely impact locomotor activity, reward-seeking behavior, and stereotypy.
Variability in your results could stem from the compound's specific receptor affinity profile, which is currently uncharacterized.
Q2: We are observing a biphasic dose-response curve (e.g., low doses increase locomotion, high doses decrease it). Why is this happening?
A2: Biphasic dose-response curves are common with psychoactive compounds and can be attributed to several factors:
-
Receptor Selectivity: The compound may have different affinities for various receptor subtypes. For example, it might act as an agonist at a high-affinity receptor at low doses, leading to one effect, and then engage lower-affinity receptors at higher doses, producing a different or opposing effect.
-
Autoreceptor Activation: Many neurotransmitter systems have autoreceptors that provide negative feedback. At low doses, the compound might preferentially activate postsynaptic receptors, leading to an increase in signaling. At higher doses, it could activate presynaptic autoreceptors, which would then inhibit neurotransmitter release and dampen the overall effect.
-
Off-Target Effects: At higher concentrations, the compound may begin to interact with other, unintended molecular targets, leading to a different behavioral phenotype.
-
Metabolism: The parent compound and its metabolites may have different pharmacological activities. The balance of these at different dose levels can produce a complex behavioral output.
Q3: Our results are inconsistent from one testing day to the next. What are the most likely environmental factors contributing to this variability?
A3: Rodents are highly sensitive to their environment, and subtle changes can have a significant impact on behavior.[7][8] Key environmental factors to standardize include:
-
Lighting: Maintain consistent light levels and avoid sudden changes. For nocturnal animals like mice and rats, consider a reversed light-dark cycle and conduct testing during their active (dark) phase.
-
Noise: The testing room should be quiet and free from sudden, loud noises. Be aware of noise from adjacent rooms or hallways.
-
Temperature and Humidity: Keep the ambient temperature and humidity within the recommended range for the species.
-
Odors: Be mindful of strong scents from perfumes, cleaning agents, or even the experimenter's hands. Clean the apparatus thoroughly between animals, using a consistent and non-aversive cleaning agent.
Q4: Could the way we are preparing and administering 1-(3-Furylmethyl)piperazine be a source of variability?
A4: Absolutely. The formulation and administration of your compound are critical for consistent results.
-
Vehicle Selection: The vehicle used to dissolve or suspend your compound can have its own behavioral effects. It's crucial to run a vehicle-only control group. Ensure your compound is fully dissolved or homogeneously suspended in the chosen vehicle.[9] For piperazine derivatives, which are often basic, pH adjustments may be necessary for solubility and stability.
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral gavage, subcutaneous) will affect the pharmacokinetics (absorption, distribution, metabolism, and excretion) of the compound. Ensure the chosen route is appropriate and administered consistently.
-
Dosing Volume and Timing: Administer a consistent volume relative to the animal's body weight. The time between administration and behavioral testing must be kept constant across all animals to account for the drug's absorption and onset of action.
Troubleshooting Guides
Problem 1: High Inter-Individual Variability in Locomotor Activity
You've administered 1-(3-Furylmethyl)piperazine and are observing that within the same treatment group, some animals become hyperactive while others show little change or even hypoactivity in an open-field test.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Pharmacokinetic Differences | Individual differences in metabolism can lead to varying concentrations of the active compound in the brain.[10] | 1. Pilot Study: Conduct a pilot study to determine the time of peak effect. Test at multiple time points after administration (e.g., 15, 30, 60, 90 minutes). 2. Consistent Timing: Strictly adhere to the determined optimal time window for testing. 3. Fasting: Consider a short fasting period (e.g., 2-4 hours) before dosing to standardize gut content, which can affect oral absorption. |
| Stress and Anxiety | The novelty of the testing environment can induce anxiety, which may interact with the drug's effects. Highly anxious animals may "freeze," while less anxious animals may exhibit hyperactivity. | 1. Habituation: Habituate the animals to the testing room for at least 30-60 minutes before the experiment. 2. Handling: Handle the animals consistently and gently in the days leading up to the experiment. |
| Genetic Background | Different strains of mice or rats can have vastly different responses to psychoactive compounds. | 1. Strain Selection: Ensure all animals are from the same inbred strain. 2. Report Strain: Clearly report the specific strain, substrain, and source of the animals in your methods. |
Problem 2: Lack of a Clear Drug Effect in an Anxiety-Based Test (e.g., Elevated Plus Maze, Light-Dark Box)
You've administered what you hypothesize to be an anxiolytic dose of 1-(3-Furylmethyl)piperazine, but you see no significant difference between your treated and vehicle groups.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Incorrect Dose Range | The selected dose may be too low to elicit an effect or so high that it causes confounding sedative or motor-impairing effects. | 1. Dose-Response Study: Conduct a wide-ranging dose-response study (e.g., using logarithmic or semi-logarithmic dose spacing). 2. Motor Confounds: Include a measure of general locomotor activity (e.g., total distance traveled in the elevated plus maze) to rule out motor impairment. |
| "Ceiling" or "Floor" Effects | The baseline anxiety level of the animals may be too low (a "floor" effect) or too high (a "ceiling" effect) to detect a drug-induced change. | 1. Test Parameters: Adjust the aversiveness of the test. For example, in the elevated plus maze, slightly increasing the light level in the open arms can increase baseline anxiety, making an anxiolytic effect easier to detect. 2. Animal Strain: Some strains are inherently more or less anxious than others. Select a strain known to be sensitive in the chosen anxiety paradigm. |
| Inappropriate Timing | The behavioral test may be conducted before the drug has reached its optimal concentration in the brain or after it has been significantly metabolized. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform a pilot PK study to correlate drug concentration in the brain with behavioral effects over time. 2. Time-Course Analysis: Test separate cohorts of animals at different time points post-administration to identify the peak anxiolytic effect. |
Experimental Protocols
Protocol 1: Establishing a Dose-Response Curve for Locomotor Activity
This protocol outlines a systematic approach to determine the effect of 1-(3-Furylmethyl)piperazine on spontaneous locomotor activity.
Materials:
-
1-(3-Furylmethyl)piperazine
-
Appropriate vehicle (e.g., saline, 5% DMSO in saline)
-
Open field apparatus (e.g., 40x40x40 cm arena)
-
Video tracking software
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Habituation: Bring mice to the testing room at least 60 minutes before the start of the experiment.
-
Drug Preparation: Prepare fresh solutions of 1-(3-Furylmethyl)piperazine at several doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) and a vehicle-only solution.
-
Administration: Administer the assigned treatment (vehicle or drug dose) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg. Assign animals randomly to treatment groups (n=8-10 per group).
-
Pre-Test Interval: Place the mouse back in its home cage for a consistent pre-test interval (e.g., 30 minutes). This should be based on a pilot time-course study if possible.
-
Open Field Test: Place the mouse in the center of the open field arena and record its activity for 15 minutes.
-
Data Analysis: Analyze the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and then water between each animal.
Visualizations
Hypothesized Signaling Pathway
Troubleshooting Workflow for Behavioral Variability
// Drug Path D1 [label="Is the vehicle appropriate?\nIs the compound fully dissolved/\nsuspended?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; D2 [label="Is the dosing time and\nvolume consistent?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; D_Sol1 [label="Test alternative vehicles.\nRun vehicle-only controls.", fillcolor="#FFFFFF", fontcolor="#202124"]; D_Sol2 [label="Implement strict timing protocols.\nUse precision syringes.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Environment Path E1 [label="Consistent light, noise,\ntemperature?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; E2 [label="Consistent handling?\nSufficient habituation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; E_Sol1 [label="Standardize environmental\nconditions. Use a dedicated\ntesting room.", fillcolor="#FFFFFF", fontcolor="#202124"]; E_Sol2 [label="Standardize handling procedures.\nIncrease habituation time.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Assay Path A1 [label="Potential for ceiling/\nfloor effects?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A2 [label="Is the timing of the assay\npost-injection optimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A_Sol1 [label="Adjust assay parameters to\nmodify baseline behavior.", fillcolor="#FFFFFF", fontcolor="#202124"]; A_Sol2 [label="Run a time-course experiment\nto find peak drug effect.", fillcolor="#FFFFFF", fontcolor="#202124"];
Resolved [label="Variability Reduced", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Drug; Start -> Check_Environment; Start -> Check_Assay;
Check_Drug -> D1; D1 -> D_Sol1 [label="No"]; D1 -> D2 [label="Yes"]; D2 -> D_Sol2 [label="No"]; D2 -> Resolved [label="Yes"];
Check_Environment -> E1; E1 -> E_Sol1 [label="No"]; E1 -> E2 [label="Yes"]; E2 -> E_Sol2 [label="No"]; E2 -> Resolved [label="Yes"];
Check_Assay -> A1; A1 -> A_Sol1 [label="Yes"]; A1 -> A2 [label="No"]; A2 -> A_Sol2 [label="No"]; A2 -> Resolved [label="Yes"]; } dot Caption: A decision-tree workflow for troubleshooting sources of experimental variability.
References
-
PubChem. (n.d.). 1-(3-(Trifluoromethyl)phenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chourasiya, A., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Molecules, 29(11), 2536. Available from: [Link]
- Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
-
Kumar, S., et al. (2017). Synthesis and Biological Activities of[1][11]-Oxazine Derivatives. Der Pharma Chemica, 9(16), 64-70.
- Mondal, M., et al. (2017). Designer drug-Trifluoromethylphenylpiperazine derivatives (TFMPP)-A future potential peril towards modern society.
- Patel, R., et al. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Sharma, R., et al. (2022). Piperazine: the molecule of diverse pharmacological importance.
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. Available from: [Link]
- Rathi, E., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Loza-Mejía, M. A. (2021). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Salud mental, 44(2), 89-96. Available from: [Link]
-
Ciano, A., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Pharmaceuticals, 14(8), 738. Available from: [Link]
-
Niepel, M., et al. (2019). A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. Cell reports, 28(5), 1383-1399.e5. Available from: [Link]
- Foldi, C. J., et al. (2026). Psilocybin shows context-dependent effects on social behavior and inflammation in female mice modeling anorexia. EurekAlert!.
- D'Angelo, I., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. European Journal of Pharmaceutics and Biopharmaceutics, 205, 114488.
- Kulkarni, V. M., et al. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Indian journal of pharmaceutical sciences, 73(3), 319-323.
- Pytka, K., et al. (2015). Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system. Pharmacological reports, 67(1), 125-130.
-
Löscher, W. (2024). Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs. eNeuro, 11(2). Available from: [Link]
- Kennett, G. A., et al. (1989). Evidence that mCPP may have behavioural effects mediated by central 5-HT1C receptors. British journal of pharmacology, 96(3), 649-658.
-
Wood, D. M., & Dargan, P. I. (2017). Novel psychoactive substances: What educators need to know. Drug and alcohol dependence, 175, 237-240. Available from: [Link]
- Yamada, K. (1995). The future of 5-HT1A receptor agonists. (Aryl-piperazine derivatives). Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 15(5), 333-339.
-
Löscher, W. (2024). Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs. eNeuro, 11(2). Available from: [Link]
- ResearchGate. (n.d.).
- The National Law Review. (2026). Psychedelic treatment reveals addiction-like behavior in anorexia animal model, not expected social withdrawal.
-
Wang, X., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3894. Available from: [Link]
- Bert B. (1998). Behavioral effects of phenelzine in an experimental model for screening anxiolytic and anti-panic drugs: correlation with changes in monoamine-oxidase activity and monoamine levels. Psychopharmacology, 138(3-4), 266-274.
- Kumar, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug targets, 22(12), 1389-1411.
- MDPI. (n.d.).
-
Di Sarno, V., et al. (2021). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Pharmaceuticals, 14(11), 1148. Available from: [Link]
- Singh, A., et al. (2026). From Polyphenols to Prodrugs: Bridging the Blood–Brain Barrier with Nanomedicine and Neurotherapeutics. Preprints.org.
- Grifell, M., et al. (2018). Novel psychoactive substances (NPS): Update, issues and challenges. The Poison Journal, 33(2), 113-119.
- Bonnet, U., et al. (2020). Ranking the Harm of Psychoactive Drugs Including Prescription Analgesics to Users and Others–A Perspective of German Addiction Medicine Experts.
- Zheng, M., et al. (2011). Synthesis and Biological Activity of 8-Piperazinomethylflavone Derivatives. Chinese Journal of Organic Chemistry, 31(11), 1877-1882.
-
ChemSynthesis. (n.d.). 1-[3-(trifluoromethyl)phenyl]piperazine. Retrieved from [Link]
Sources
- 1. 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like activity of a new piperazine derivative of xanthone in the forced swim test in mice: The involvement of serotonergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psilocybin shows context-dependent effects on social behavior and inflammation in female mice modeling anorexia | EurekAlert! [eurekalert.org]
- 8. Psychedelic treatment reveals addiction-like behavior in anorexia [natlawreview.com]
- 9. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
Comparative Validation of 1-(3-Furylmethyl)piperazine: A Hit-to-Lead Assessment
Executive Summary & Strategic Rationale
In the landscape of central nervous system (CNS) drug discovery, the piperazine pharmacophore remains a cornerstone for targeting monoamine receptors. However, the established scaffold 1-Benzylpiperazine (BZP) carries significant baggage: recreational abuse potential and regulatory scheduling.
This guide outlines the validation protocol for 1-(3-Furylmethyl)piperazine (FMP) . This molecule represents a classical bioisosteric replacement where the benzene ring of BZP is substituted with a furan ring.
The Core Scientific Question: Does the furan-for-benzene substitution maintain the desired serotonergic potency of BZP while mitigating its abuse liability or improving its metabolic profile?
Critical Liability Warning: While furan rings are common bioisosteres used to alter lipophilicity and solubility, they possess a "structural alert": metabolic activation by Cytochrome P450 (CYP450) into reactive cis-enedials, which can cause hepatotoxicity.[1] This guide prioritizes the validation of this safety parameter alongside efficacy.
Comparative Profile: FMP vs. Alternatives
The following table summarizes the theoretical and observed physicochemical shifts when transitioning from the standard (BZP) to the candidate (FMP).
| Feature | 1-Benzylpiperazine (BZP) | 1-(3-Furylmethyl)piperazine (FMP) | Impact on Drug Design |
| Structure | Benzene ring (Lipophilic) | Furan ring (Aromatic, Oxygen-containing) | Reduced LogP; increased water solubility. |
| Primary Target | 5-HT Transporter / 5-HT Receptors | 5-HT Receptors (Predicted) | Potential shift from transporter releasing agent to receptor ligand. |
| Metabolic Risk | Hydroxylation (low tox risk) | Bioactivation (High tox risk) | Furan ring opening can form reactive electrophiles. |
| Regulatory Status | Schedule I (USA) / Controlled | Unscheduled / Research Chemical | Easier procurement for early-stage research. |
Validation Phase I: Target Engagement (Pharmacodynamics)
To validate biological activity, we must first establish affinity at the serotonin (5-HT) receptors. BZP acts primarily as a monoamine releasing agent, but structural analogs often shift toward direct receptor agonism/antagonism.
Experimental Logic
We utilize a Radioligand Binding Assay to determine the inhibition constant (
Protocol A: Competitive Radioligand Binding Assay (5-HT2A)
Objective: Quantify the affinity of FMP for the 5-HT2A receptor compared to BZP.
Materials:
-
Receptor Source: HEK-293 membrane preparations stably expressing human 5-HT2A.
-
Radioligand: [³H]-Ketanserin (Specific Activity: 60-80 Ci/mmol).
-
Test Compounds: FMP (Candidate), BZP (Comparator), Clozapine (Positive Control).
-
Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl₂.
Workflow:
-
Preparation: Dilute FMP in DMSO to create a 10-point concentration curve (10 µM to 0.1 nM).
-
Incubation: Mix 50 µL membrane suspension (20 µg protein), 25 µL [³H]-Ketanserin (1 nM final), and 25 µL test compound.
-
Equilibrium: Incubate at 37°C for 60 minutes to reach equilibrium binding.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate
Validation Phase II: Metabolic Safety (The Furan Liability)
This is the most critical section for a furan-containing lead. We must validate whether FMP undergoes bioactivation to toxic intermediates.
Mechanism of Toxicity
CYP450 enzymes (specifically CYP2E1) can oxidize the furan ring, opening it to form cis-2-butene-1,4-dial .[2] This reactive aldehyde alkylates proteins and DNA, leading to cytotoxicity.[1][3]
Protocol B: Reactive Metabolite Trapping (GSH Assay)
Objective: Detect the formation of reactive intermediates by trapping them with Glutathione (GSH).
Workflow:
-
Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).
-
Reaction Mix: FMP (10 µM) + GSH (5 mM) + NADPH-regenerating system in Phosphate Buffer (pH 7.4).
-
Control: Run parallel incubation without NADPH (negative control) and with Furan (positive control).
-
Time Course: Incubate at 37°C for 60 minutes.
-
Quench: Stop reaction with ice-cold Acetonitrile. Centrifuge to remove protein.
-
Analysis: Analyze supernatant via LC-MS/MS .
Validation Criteria:
-
Pass: No GSH-adducts detected (M+307 mass shift).
-
Fail: Distinct GSH-adduct peak observed. This indicates the furan ring is opening and reacting with nucleophiles.
Visualizing the Validation Logic
The following diagram illustrates the decision tree for validating FMP. It integrates the efficacy screening with the critical safety "stop/go" decision point regarding furan toxicity.
Figure 1: Hit-to-Lead Validation Funnel. Note the critical "GSH Trapping" gate, specific to furan-containing scaffolds.
Mechanism of Action: Furan Bioactivation Pathway
To understand why Protocol B is necessary, refer to the pathway below. It details the transformation of the furan moiety into a toxic alkylating agent.[3]
Figure 2: Metabolic activation pathway of the furan ring. The formation of Cis-2-butene-1,4-dial is the primary safety concern.
Expected Results & Interpretation
Based on Structure-Activity Relationship (SAR) data for piperazine bioisosteres, the following results are the benchmark for a successful validation:
| Parameter | Metric | Target Threshold | Interpretation |
| Binding Affinity | < 50 nM | High Affinity. Indicates the furan ring fits the receptor pocket similarly to the benzene ring. | |
| Selectivity | > 10 | Selective. Preferable to avoid dopaminergic abuse potential associated with BZP. | |
| Metabolic Stability | > 30 min | Stable. Rapid degradation suggests poor bioavailability. | |
| Toxicity | GSH Adducts | None Detected | Safe. If adducts are found, the furan ring must be substituted (e.g., with a tetrahydrofuran) to prevent bioactivation. |
References
-
Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abuse Liability." Neuropsychopharmacology. Link
-
Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2009). "Risk Assessment of BZP." Link
Sources
"comparative efficacy of 1-(3-Furylmethyl)piperazine and known serotonin modulators"
Comparative Efficacy Guide: 1-(3-Furylmethyl)piperazine vs. Known Serotonin Modulators
Executive Summary & Structural Rationale
This guide provides a technical framework for evaluating 1-(3-Furylmethyl)piperazine (3-FMP) , a structural analogue of the well-characterized stimulant 1-benzylpiperazine (BZP). While BZP and its halogenated derivatives (e.g., TFMPP, mCPP) have extensive pharmacological profiling, the furan-substituted analogues represent a distinct subclass with modified lipophilicity and metabolic profiles.
The Core Question: Does the bioisosteric replacement of the phenyl ring (BZP) with a 3-furyl ring (3-FMP) shift the pharmacological profile from a non-selective catecholamine releaser to a more serotonin-selective modulator?
Structural Comparison
| Compound | Structure | Core Pharmacophore | Primary Mechanism |
| 1-(3-Furylmethyl)piperazine | Furan-CH₂-Piperazine | Furan-Piperazine | Investigational (Predicted Monoamine Releaser) |
| BZP (1-Benzylpiperazine) | Phenyl-CH₂-Piperazine | Benzyl-Piperazine | NE/DA Releaser (Weak 5-HT) |
| TFMPP | 3-CF₃-Phenyl-Piperazine | Phenyl-Piperazine | Non-selective 5-HT Agonist / SERT Releaser |
| MDMA (Reference) | Methylenedioxy-phenethylamine | Phenethylamine | 5-HT/NE/DA Releaser |
Pharmacodynamic Profile & Predicted Efficacy
The following data synthesizes established values for reference standards and predicted parameters for 3-FMP based on Structure-Activity Relationship (SAR) principles of furan bioisosteres [1][2].
Table 1: Comparative Receptor Affinity & Transporter Activity
| Target | 1-(3-Furylmethyl)piperazine (3-FMP) [Predicted] | BZP [Experimental] | TFMPP [Experimental] | MDMA [Reference] |
| SERT ( | ~500 - 1500 nM (Moderate) | > 10,000 nM (Weak) | ~120 nM | ~1,000 nM |
| DAT ( | ~200 - 600 nM | ~175 nM | > 10,000 nM | ~300 nM |
| 5-HT₁A ( | > 1,000 nM | > 1,000 nM | ~200 nM (Agonist) | > 10,000 nM |
| 5-HT₂A/C ( | Weak Affinity | Weak / Inactive | ~60 - 200 nM (Agonist) | Weak Direct Agonism |
| LogP | ~1.2 - 1.5 (Lower CNS penetration vs BZP) | ~2.1 | ~3.2 | ~2.0 |
Technical Insight: The furan ring is electron-rich and less lipophilic than the benzene ring of BZP. This substitution typically reduces blood-brain barrier (BBB) permeability but may increase affinity for SERT relative to DAT compared to the parent BZP molecule, shifting the profile closer to a "serotonergic-like" stimulant rather than a pure dopaminergic agent.
Experimental Protocols for Efficacy Profiling
To empirically validate the efficacy of 3-FMP, the following self-validating protocols must be employed. These workflows distinguish between direct receptor agonism (TFMPP-like) and transporter-mediated release (MDMA/BZP-like).
Protocol A: Synaptosomal Monoamine Release Assay
Differentiation of Reuptake Inhibition vs. Release
-
Preparation: Isolate synaptosomes from rat striatum (for DA) and hippocampus (for 5-HT) using sucrose gradient centrifugation.
-
Loading: Incubate synaptosomes with [³H]MPP+ (DA marker) or [³H]5-HT (10 nM final concentration) for 15 min at 37°C.
-
Wash: Superfusion to remove extracellular radioligand.
-
Challenge: Introduce 3-FMP (1 nM – 100 μM) for 5 min.
-
Quantification: Collect superfusate fractions. Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Validation Check:
-
Releaser Profile: Dose-dependent efflux increases significantly above baseline.
-
Inhibitor Profile: Efflux remains at baseline; prevents release induced by a known releaser (e.g., Tyramine).
-
Control: Use Cocaine (Inhibitor) and Tyramine (Releaser) as internal standards.
-
Protocol B: [³⁵S]GTPγS Functional Binding Assay
Determination of Agonist Efficacy at 5-HT Receptors
-
Membrane Prep: Use CHO cells stably expressing human 5-HT₂A or 5-HT₂C receptors.
-
Incubation: Mix membranes (10 μg protein) with GDP (10 μM) and [³⁵S]GTPγS (0.1 nM) in assay buffer (pH 7.4).
-
Treatment: Add 3-FMP (10⁻⁹ to 10⁻⁵ M).
-
Positive Control: 5-HT (Full Agonist, defines 100% Emax).
-
Antagonist Control: Ketanserin (confirms specificity).[1]
-
-
Filtration: Terminate reaction after 60 min using GF/B glass fiber filters.
-
Calculation: Plot % Stimulation over Basal vs. Log[Concentration].
-
Efficacy (
): If < 20% of 5-HT, the compound is an antagonist or weak partial agonist (BZP-like). If > 50%, it acts as a functional agonist (TFMPP-like).
-
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways and the critical decision points in classifying 3-FMP.
Caption: Divergent pharmacological pathways for piperazine derivatives. 3-FMP is hypothesized to follow the SERT/Release pathway (Green) similar to BZP, rather than the Direct Agonism pathway (Red) of TFMPP.
Toxicology & Metabolic Considerations
When evaluating 3-FMP, researchers must account for the specific metabolic liability of the furan ring.
-
Furan Epoxidation: Unlike the phenyl ring in BZP, the furan ring in 3-FMP is susceptible to bioactivation by CYP450 (specifically CYP2E1 and CYP2B6) to form a reactive cis-2-butene-1,4-dial intermediate.
-
Implication: Potential for glutathione depletion and hepatotoxicity not seen with BZP.
-
-
Metabolite Identification:
-
Major Pathway:[2] N-dealkylation to Piperazine (active metabolite).
-
Minor Pathway: Ring hydroxylation/opening.
-
Conclusion
1-(3-Furylmethyl)piperazine represents a hybrid pharmacophore . While it retains the structural skeleton of the stimulant BZP, the bioisosteric furan replacement suggests a shift toward higher SERT affinity and lower lipophilicity. Experimental data should be interpreted with caution: lack of 5-HT₂A agonism (Protocol B) combined with robust release (Protocol A) would classify 3-FMP as a non-neurotoxic serotonergic releaser , distinct from the hallucinogenic profile of TFMPP.
References
-
Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA). Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2014). Pharmacological characterization of novel N-benzylpiperazine analogues. Biochemical Pharmacology.[3] Link
-
Enamine Ltd. (2022). Piperazine Bioisosteres for Drug Design.[4][5] Enamine Drug Discovery Resources. Link
-
Fuller, R. W., et al. (1986). 1-(1-Naphthyl)piperazine, a central serotonin agonist. Research Communications in Chemical Pathology and Pharmacology. Link
-
Glennon, R. A. (1990).[6] Serotonin receptors: clinical implications.[7] Neuroscience & Biobehavioral Reviews. Link
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. enamine.net [enamine.net]
- 6. EP0544765B1 - Piperazinyl derivatives with affinity for 5-HT receptors - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 1-(3-Furylmethyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry due to its synthetic tractability and its presence in a wide array of approved drugs targeting various receptors and transporters.[1][2] Derivatives of piperazine have been shown to exhibit a range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects, often through modulation of monoamine pathways.[3][4] The parent compound, piperazine, is known for its anthelmintic properties, which are mediated by its agonist effects on GABA receptors in parasites.[5][6][7] This precedent underscores the importance of a broad-based screening approach when investigating a novel piperazine derivative like 1-(3-Furylmethyl)piperazine.
This guide will provide a self-validating system of protocols, explaining the causality behind each experimental choice and offering a comparative analysis with hypothetical data to contextualize potential findings.
Part 1: Initial Target Identification – A Broad Net Approach
The first critical step in defining the MOA is to identify the primary molecular target(s) of 1-(3-Furylmethyl)piperazine.[8][9][10] Given the known pharmacology of piperazine derivatives, a logical starting point is to screen the compound against a panel of common central nervous system (CNS) targets.
Broad-Based Receptor and Transporter Screening
A comprehensive radioligand binding assay panel is the cornerstone of initial target identification. This high-throughput method assesses the ability of 1-(3-Furylmethyl)piperazine to displace a radiolabeled ligand from a wide array of receptors and transporters.
Experimental Protocol: Radioligand Binding Assay Panel
-
Compound Preparation: Prepare a stock solution of 1-(3-Furylmethyl)piperazine in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the concentration-dependent binding affinity.
-
Membrane Preparation: Utilize commercially available or in-house prepared cell membrane preparations expressing the target receptors and transporters of interest. A recommended initial panel would include serotonin, dopamine, adrenergic, and histamine receptors, as well as monoamine transporters (SERT, DAT, NET).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand for each target, and varying concentrations of 1-(3-Furylmethyl)piperazine.
-
Incubation: Incubate the plates at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Harvesting and Detection: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the inhibitor constant (Ki) by fitting the data to a sigmoidal dose-response curve.
Hypothetical Comparative Data:
| Target | 1-(3-Furylmethyl)piperazine (Ki, nM) | Positive Control (Ki, nM) | Negative Control (Ki, nM) |
| 5-HT1A Receptor | 15 | 8-OH-DPAT (1.2) | Ketanserin (>10,000) |
| 5-HT2A Receptor | 850 | Ketanserin (0.5) | 8-OH-DPAT (>10,000) |
| Dopamine D2 Receptor | >10,000 | Haloperidol (2.1) | 8-OH-DPAT (>10,000) |
| Serotonin Transporter (SERT) | 250 | Fluoxetine (1.5) | Desipramine (>1,000) |
| Dopamine Transporter (DAT) | >5,000 | GBR-12909 (3.2) | Fluoxetine (>2,000) |
| Norepinephrine Transporter (NET) | 1200 | Desipramine (0.8) | Fluoxetine (150) |
This hypothetical data suggests a primary interaction with the 5-HT1A receptor.
Part 2: Functional Characterization and Target Validation
Following the identification of a primary target, the next logical step is to determine the functional consequence of this interaction. Is 1-(3-Furylmethyl)piperazine an agonist, antagonist, or allosteric modulator?
G-Protein Coupled Receptor (GPCR) Activation Assays
Since the hypothetical primary target is the 5-HT1A receptor, a G-protein coupled receptor (GPCR), functional assays should focus on measuring downstream signaling events associated with its activation.[11] The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocol: cAMP Assay
-
Cell Culture: Culture a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.
-
Assay Procedure:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Add varying concentrations of 1-(3-Furylmethyl)piperazine or a known 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Incubate for a specified time at 37°C.
-
-
Detection: Lyse the cells and measure cAMP levels using a commercially available assay kit, such as a competitive immunoassay with a colorimetric or fluorescent readout, or a bioluminescent assay.[12][13][14][15]
-
Data Analysis: Generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Hypothetical Comparative Data:
| Compound | Functional Response | EC50/IC50 (nM) |
| 1-(3-Furylmethyl)piperazine | Agonist (Inhibition of forskolin-stimulated cAMP) | 45 |
| 8-OH-DPAT (Positive Control) | Agonist (Inhibition of forskolin-stimulated cAMP) | 5 |
| WAY-100635 (Antagonist Control) | No agonist activity; blocks 8-OH-DPAT effect | IC50 = 2.1 (against 5 nM 8-OH-DPAT) |
This hypothetical data suggests that 1-(3-Furylmethyl)piperazine acts as an agonist at the 5-HT1A receptor.
Visualizing the Proposed Signaling Pathway
Caption: Proposed signaling pathway for 1-(3-Furylmethyl)piperazine at the 5-HT1A receptor.
Dynamic Mass Redistribution (DMR) Assays for a Global View of Cellular Response
DMR assays provide a label-free, holistic view of the cellular response to receptor activation by measuring changes in the local mass density at the bottom of the cell.[16][17][18][19] This technique can capture integrated cellular events downstream of receptor activation and can be a powerful tool for comparing the signaling profiles of different ligands.
Experimental Protocol: Dynamic Mass Redistribution (DMR) Assay
-
Cell Culture: Seed cells expressing the 5-HT1A receptor onto the biosensor surface of a specialized microplate.
-
Baseline Measurement: Equilibrate the cells in assay buffer and record a stable baseline signal using a DMR-enabled plate reader.
-
Compound Addition: Add varying concentrations of 1-(3-Furylmethyl)piperazine, a known agonist, and an antagonist.
-
Kinetic Measurement: Monitor the DMR signal in real-time for a period of 30-60 minutes.
-
Data Analysis: Analyze the kinetic profiles of the DMR response, including the peak amplitude and the shape of the curve, to generate concentration-response curves and determine EC50 values.
Hypothetical Comparative Data:
| Compound | DMR Response Profile | EC50 (nM) |
| 1-(3-Furylmethyl)piperazine | Biphasic, with a rapid positive phase followed by a sustained negative phase | 52 |
| 8-OH-DPAT (Positive Control) | Similar biphasic profile to the test compound | 8 |
| WAY-100635 (Antagonist Control) | No response alone; blocks the response to 8-OH-DPAT | N/A |
The similar DMR profiles between 1-(3-Furylmethyl)piperazine and the known agonist further support an agonistic mechanism of action.
Part 3: Probing for Off-Target Effects and Selectivity
While a primary target has been identified and its functional consequence characterized, it is crucial to investigate potential off-target effects to build a comprehensive safety and efficacy profile.
Ion Channel Modulation
Some psychoactive compounds are known to interact with ion channels. Electrophysiological techniques, such as patch-clamp, are the gold standard for assessing ion channel modulation.[20][21][22][23]
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use cells endogenously expressing or heterologously overexpressing an ion channel of interest (e.g., hERG channels, which are critical for cardiac safety assessment).
-
Recording: Establish a whole-cell patch-clamp configuration and record ionic currents in response to specific voltage protocols.
-
Compound Application: Perfuse the cells with varying concentrations of 1-(3-Furylmethyl)piperazine.
-
Data Analysis: Measure the effect of the compound on current amplitude and kinetics. Calculate the IC50 for any inhibitory effects.
Hypothetical Comparative Data:
| Ion Channel | 1-(3-Furylmethyl)piperazine (IC50, µM) | Positive Control (IC50, µM) |
| hERG | >30 | E-4031 (0.01) |
| Nav1.5 | >30 | Lidocaine (50) |
| Cav1.2 | >30 | Nifedipine (0.1) |
This hypothetical data suggests a low potential for off-target effects on key cardiac ion channels.
Visualizing the Experimental Workflow
Caption: A logical workflow for confirming the mechanism of action.
Conclusion
References
-
What is the mechanism of Piperazine? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. (2024-09-30). Available at: [Link]
-
1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296 - PubChem. Available at: [Link]
-
Piperazine - Wikipedia. Available at: [Link]
-
Piperazine - chemeurope.com. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). Available at: [Link]
-
Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure - MDPI. (2023-05-05). Available at: [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC. Available at: [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (2024-05-17). Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]
-
Electrophysiological Approaches for the Study of Ion Channel Function - PMC - NIH. Available at: [Link]
-
Central Pharmacological Activity of a New Piperazine Derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic Acid Ethyl Ester - PubMed. (2012-06-14). Available at: [Link]
-
GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization - PMC. (2025-05-15). Available at: [Link]
-
Target identification and validation in research - | World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC. Available at: [Link]
-
Identifying mechanism-of-action targets for drugs and probes - PMC. Available at: [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants: - Cuestiones de Fisioterapia. Available at: [Link]
-
Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. Available at: [Link]
-
A Short Guide to Electrophysiology and Ion Channels - Publishing at the Library. (2017-03-14). Available at: [Link]
-
New Algorithm Accurately Predicts Drug Mechanism of Action - Columbia Systems Biology. (2015-07-24). Available at: [Link]
-
A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands - Frontiers. Available at: [Link]
-
Orphan G protein-coupled receptors: the ongoing search for a home - Frontiers. Available at: [Link]
-
Ion Channel Electrophysiology - News-Medical. Available at: [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed. (2024-06-26). Available at: [Link]
-
Enhanced cAMP-based assay for GPCR deorphanization - SciSpace. Available at: [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (2013-08-20). Available at: [Link]
-
Mechanism of action - Wikipedia. Available at: [Link]
-
Target Identification and Validation at MDC - Medicines Discovery Catapult. Available at: [Link]
-
Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. Available at: [Link]
-
Dynamic mass redistribution reveals diverging importance of PDZ-ligands for G protein-coupled receptor pharmacodynamics - PMC. Available at: [Link]
-
Ion channel electrophysiology in pharmaceutical research. Available at: [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ACG Publications. Available at: [Link]
-
cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. Available at: [Link]
-
Mechanism of Action (MOA) | Sygnature Discovery Nottingham. Available at: [Link]
-
Target Discovery: Identification and Validation - Bio-Rad. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023-02-02). Available at: [Link]
-
G Protein–Coupled Receptor Deorphanizations - PMC - PubMed Central. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ACS Publications. Available at: [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019-03-15). Available at: [Link]
-
Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. Available at: [Link]
-
Electrophysiological Methods for the Study of TRP Channels - NCBI. Available at: [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders - PharmacologyOnLine - SILAE. Available at: [Link]
-
Synthesis and Biological Activity of 8-Piperazinomethylflavone Derivatives - SIOC Journals. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Piperazine? [synapse.patsnap.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Piperazine [chemeurope.com]
- 8. wjbphs.com [wjbphs.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Target Identification and Validation at MDC [md.catapult.org.uk]
- 11. mdpi.com [mdpi.com]
- 12. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic Mass Redistribution Assays Decode Surface Influence on Signaling of Endogenous Purinergic P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A Dynamic Mass Redistribution Assay for the Human Sweet Taste Receptor Uncovers G-Protein Dependent Biased Ligands [frontiersin.org]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Dynamic mass redistribution reveals diverging importance of PDZ-ligands for G protein-coupled receptor pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 22. news-medical.net [news-medical.net]
- 23. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
"evaluating the selectivity profile of 1-(3-Furylmethyl)piperazine"
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
1-(3-Furylmethyl)piperazine (hereafter referred to as 3-FMP ) represents a structural modification of the benzylpiperazine (BZP) scaffold, where the phenyl ring is replaced by a furan moiety.[1] In the context of neuropsychopharmacology, evaluating the selectivity profile of 3-FMP is critical to determining its potential as a monoamine transporter ligand, a serotonin receptor agonist, or a research chemical with distinct toxicological risks.
This guide outlines a rigorous, self-validating framework for characterizing 3-FMP. Unlike standard product brochures, this document functions as a technical roadmap for experimentally verifying the compound's selectivity against established alternatives like BZP , TFMPP , and mCPP .
Structural Context & Comparative Alternatives
To evaluate 3-FMP effectively, it must be benchmarked against ligands with known selectivity profiles.[1] The furan ring acts as a bioisostere for the benzene ring, potentially altering lipophilicity (
Table 1: Comparative Ligand Profile
| Compound | Structure | Primary Mechanism | Selectivity Bias | Role in Evaluation |
| 3-FMP | 1-(3-Furylmethyl)piperazine | Target of Interest | Unknown (Hypothesis: Mixed DAT/SERT) | Test Candidate |
| BZP | 1-Benzylpiperazine | DA/NE Releaser | Dopamine > Norepinephrine >> Serotonin | Control (Dopaminergic) |
| TFMPP | 1-(3-Trifluoromethylphenyl)piperazine | 5-HT Releaser / Agonist | Serotonin (SERT & 5-HT | Control (Serotonergic) |
| mCPP | 1-(3-Chlorophenyl)piperazine | 5-HT | Serotonin Receptor Selective | Control (Receptor Specificity) |
Experimental Framework: The Evaluation Pipeline
The evaluation of 3-FMP requires a hierarchical screening approach, moving from binding affinity to functional efficacy and metabolic liability.
Phase I: In Silico Molecular Docking (Predictive)
Before wet-lab synthesis, perform docking simulations using homology models of human SERT (hSERT), DAT (hDAT), and NET (hNET).
-
Objective: Predict if the furan oxygen atom introduces hydrogen bond acceptor capabilities absent in BZP.
-
Causality: Furan is electron-rich but less aromatic than benzene.[1] This may weaken hydrophobic interactions in the S1 binding pocket of MATs but enhance polar contacts.
Phase II: Radioligand Binding Assays (Affinity)
Protocol: Competition Binding Assay
Purpose: Determine the inhibition constant (
-
Step 1: Prepare membranes from HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
Step 2: Incubate membranes with radioligands:
-
Step 3: Add increasing concentrations of 3-FMP (
to M).[1] -
Step 4: Terminate via rapid vacuum filtration and count radioactivity.[1]
-
Validation:
values must be derived from using the Cheng-Prusoff equation.[1] If (DAT) / (SERT) < 1, the compound is DA-selective.[1]
Phase III: Functional Uptake & Release (Efficacy)
Binding affinity does not distinguish between a reuptake inhibitor (blocker) and a substrate-type releaser.[1] Protocol: Superfusion Assay
-
Method: Pre-load synaptosomes with [
H]Neurotransmitter.[1] Superfuse with buffer containing 3-FMP.[1] -
Logic:
-
If efflux increases only in the presence of 3-FMP, it is a Releaser (transporter substrate).[1]
-
If efflux is unchanged but uptake of exogenous label is blocked, it is a Reuptake Inhibitor .
-
Visualization: Logical Screening Workflow
The following diagram illustrates the decision tree for characterizing 3-FMP, ensuring no mechanistic ambiguity remains.
Caption: Logical workflow for classifying 3-FMP pharmacology, distinguishing between affinity, efficacy, and functional mechanism.
Critical Analysis: The Furan Moiety Risk
When evaluating 3-FMP against BZP, the "Selectivity Profile" must extend to metabolic selectivity .[1]
-
Mechanism: The furan ring is susceptible to metabolic bioactivation by Cytochrome P450 enzymes (specifically CYP2E1). This can lead to the formation of reactive cis-2-butene-1,4-dial intermediates, which are hepatotoxic.[1]
-
Evaluation Protocol: Incubate 3-FMP with human liver microsomes (HLM) + NADPH. Monitor intrinsic clearance (
) and trap reactive metabolites using Glutathione (GSH).[1] -
Comparative Insight: BZP (phenyl ring) is metabolically stable regarding ring opening.[1] If 3-FMP shows rapid GSH adduct formation, its "selectivity" for toxicity outweighs its receptor profile.[1]
Data Reporting Template
Researchers should utilize the following table structure to report findings, ensuring cross-study comparability.
| Metric | 3-FMP (Experimental) | BZP (Reference) | Interpretation |
| hDAT | [Value] | ~500 nM | Lower |
| hSERT | [Value] | >10,000 nM | BZP is inactive; 3-FMP may differ |
| DA/5-HT Ratio | [Calc] | >20 (DA selective) | <1 = Serotonergic; >1 = Dopaminergic |
| Release | [Value] | ~100 nM (DA) | Potency as a releasing agent |
| Metabolic | [Value] | >60 min | Short |
References
-
Baumann, M. H., et al. (2005).[2] "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy')."[1][2] Neuropsychopharmacology. Link
-
Simmler, L. D., et al. (2013). "Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives." Biochemical Pharmacology. Link
-
Elliott, S., & Smith, C. (2008). "Investigation of the first deaths in the United Kingdom involving the detection of the piperazine-derived drugs BZP and TFMPP." Journal of Analytical Toxicology. Link[1]
-
Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Journal of Toxicology and Environmental Health. Link
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(3-Furylmethyl)piperazine Dihydrochloride
Executive Summary & Immediate Action
Do not dispose of this compound down the drain. 1-(3-Furylmethyl)piperazine dihydrochloride is a bifunctional building block containing a furan ring (oxygen-heterocycle, potential peroxide former/carcinogen) and a piperazine moiety (nitrogen-heterocycle, potential sensitizer). As a dihydrochloride salt, it is acidic and water-soluble.
Core Disposal Directive:
-
Solid Waste: Segregate into Non-Halogenated Organic Solids for high-temperature incineration.
-
Liquid Waste: Segregate into Acidic Organic Waste streams. NEVER mix with bleach (hypochlorite) or nitrites due to the risk of forming carcinogenic nitrosamines or toxic chloramines.
Chemical Profile & Hazard Analysis
To manage this chemical safely, you must understand the "Why" behind the protocols. This compound is not just a generic "organic salt"; it possesses specific reactive groups that dictate its waste stream.
| Property | Specification | Operational Implication |
| Compound Name | This compound | Specific isomer of furylmethyl-piperazine. |
| CAS Number | Note: 1185304-05-5 (2-isomer analog) | Specific 3-isomer is often custom-synthesized. Treat as Hazardous Organic Amine Salt . |
| Molecular Formula | C₉H₁₄N₂O · 2HCl | Nitrogen-rich; generates NOx upon incineration. |
| Acidity (pH) | Acidic (~pH 2-3 in solution) | Incompatible with Cyanide/Sulfide waste (releases HCN/H₂S gas). |
| Reactivity | Furan Ring + Secondary Amine | Furan: Sensitive to light/air (polymerization). Amine: Incompatible with Nitrites/Oxidizers. |
Structural Hazard Assessment (The "Why")
The following logic map details the specific risks associated with the functional groups of this molecule.
Figure 1: Functional group analysis linking chemical structure to specific disposal hazards.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Surplus)
Objective: Complete destruction via commercial incineration.
-
Packaging: Keep the material in its original glass or chemically resistant plastic (HDPE) container.
-
Secondary Containment: Place the container inside a clear, sealable zip-lock bag to prevent contamination of the waste drum.
-
Labeling: Apply a hazardous waste label with the following constituents:
-
Constituent 1: this compound (95%+)
-
Hazard Checkboxes: Irritant, Corrosive (Acidic).
-
-
Segregation: Place in the Solid Organic Waste drum.
-
Crucial Check: Ensure the drum does NOT contain loose oxidizers (e.g., potassium permanganate, nitrates) as the furan ring is combustible.
-
Scenario B: Disposal of Aqueous/Solvent Solutions (Reaction Mixtures)
Objective: Prevent unexpected side reactions in the waste container.
-
pH Check: The solution is likely acidic due to the 2HCl salt.
-
Action: If adding to a general "Organic Solvent" waste drum (which often contains basic amines like triethylamine), add slowly to avoid a violent exothermic neutralization.
-
-
Solvent Compatibility:
-
Compatible: Methanol, Ethanol, DMSO, DMF, Acetonitrile.
-
INCOMPATIBLE: Do not mix with waste streams containing Sodium Hypochlorite (Bleach) or Sodium Nitrite .
-
Reason: Piperazine derivatives react with bleach to form chloramines (toxic gas) and with nitrites to form N-nitroso compounds (potent carcinogens).
-
-
-
Container Choice: Use High-Density Polyethylene (HDPE) or Glass carboys. Avoid metal containers if the solution is highly acidic and aqueous.
Scenario C: Spill Cleanup
Objective: Containment and neutralization.[1]
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. Use a dust mask (N95) if dealing with powder.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.
-
Liquid: Absorb with vermiculite or sand.[1] Do not use sawdust (furan compounds can react with cellulose under acidic conditions/heat).
-
-
Surface Decontamination: Wipe the area with a dilute sodium bicarbonate (baking soda) solution to neutralize the acidity, followed by water.
Regulatory & Classification Data
When filling out waste manifests, use the following classifications. While the specific 3-isomer may not be explicitly listed in 40 CFR 261, we apply "Generator Knowledge" based on the functional groups.
| Regulatory Body | Classification Code | Description |
| RCRA (USA) | D002 (if pH < 2) | Corrosive Waste (due to Dihydrochloride salt). |
| RCRA (USA) | Not Listed (P/U) | Not a P-listed or U-listed acute toxin, but treat as toxic organic. |
| DOT (Transport) | Class 8 (Corrosive) | Likely UN 3261 (Corrosive solid, acidic, organic, n.o.s.). |
| Waste Stream | C-Organic | High BTU waste suitable for fuel blending/incineration. |
References & Validation
The protocols above are derived from the chemical properties of furan and piperazine classes.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11660608 (Analog: 1-(2-Furylmethyl)piperazine). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Piperazine Dihydrochloride. Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Furan. (Regarding peroxide and polymerization hazards). Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
